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  • Product: 1,1,1-Trimethoxy-3-methylbutane
  • CAS: 74252-65-6

Core Science & Biosynthesis

Foundational

Thermodynamic Properties and Thermal Stability of 1,1,1-Trimethoxy-3-methylbutane: A Technical Guide

Executive Summary 1,1,1-Trimethoxy-3-methylbutane (also known as trimethyl orthoisovalerate) is a highly specialized orthoester utilized in advanced organic synthesis and drug development. Serving primarily as a protecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,1-Trimethoxy-3-methylbutane (also known as trimethyl orthoisovalerate) is a highly specialized orthoester utilized in advanced organic synthesis and drug development. Serving primarily as a protecting group for carboxylic acids or as a synthetic equivalent for methyl isovalerate, its utility is defined by its unique thermodynamic profile: absolute stability under basic conditions coupled with extreme lability in acidic environments. This whitepaper provides an in-depth analysis of the thermodynamic properties, thermal stability, and degradation kinetics of 1,1,1-trimethoxy-3-methylbutane, supported by field-proven experimental workflows and self-validating protocols.

Structural and Chemical Identity

1,1,1-Trimethoxy-3-methylbutane (CAS: 74252-65-6) features a central orthoester carbon bonded to three methoxy groups and an isobutyl chain[1]. The presence of three highly electronegative oxygen atoms on a single sp³-hybridized carbon creates significant local dipole moments and steric crowding. This structural tension is the primary thermodynamic driver for its exothermic hydrolysis into methyl isovalerate and methanol[2].

In drug development, orthoesters like 1,1,1-trimethoxy-3-methylbutane are critical for masking carboxylic acids during multi-step syntheses involving strong nucleophiles (e.g., Grignard reagents or metal hydrides), where standard esters would be undesirably cleaved.

Quantitative Thermodynamic Profile

The physical and thermochemical constants of 1,1,1-trimethoxy-3-methylbutane dictate its handling, storage, and application parameters. The standard enthalpy of hydrolysis ( ΔrH∘ ) is a critical metric, representing the heat released when the orthoester is converted back to its parent ester and alcohol[2].

Table 1: Thermodynamic and Physical Properties
PropertyValueSource
Chemical Formula C₈H₁₈O₃[3]
Molecular Weight 162.23 g/mol [3]
Boiling Point 149.2 °C (at 760 mmHg)[3]
Density 0.9 g/cm³[3]
Refractive Index 1.406[3]
Flash Point 45.5 °C[3]
Standard Enthalpy of Hydrolysis ( ΔrH∘ ) -30.52 ± 0.067 kJ/mol (Aqueous Dioxane)[2]
Standard Enthalpy of Hydrolysis ( ΔrH∘ ) -30.82 ± 0.063 kJ/mol (Water)[2]

Note: The highly exothermic nature of the hydrolysis reaction (-30.52 kJ/mol) reflects the relief of steric strain and the thermodynamic favorability of forming the C=O π -bond in the resulting ester.

Thermal Stability and Degradation Kinetics

1,1,1-Trimethoxy-3-methylbutane exhibits moderate thermal stability as a neat liquid, boiling at 149.2 °C without spontaneous decomposition[3]. However, its chemical stability is entirely dependent on the pH of its environment.

The degradation mechanism is an acid-catalyzed hydrolysis . Because the initial step requires the protonation of a methoxy oxygen, the compound is completely inert to strong bases. Once protonated, the rate-limiting step is the expulsion of methanol to form a highly reactive, resonance-stabilized dialkoxycarbocation (oxocarbenium ion)[4]. Water rapidly attacks this intermediate, forming an unstable hemiorthoester that collapses into methyl isovalerate and a second equivalent of methanol[2].

HydrolysisMechanism Oester 1,1,1-Trimethoxy-3-methylbutane (Stable in Base) Protonation Protonation by Acid Catalyst (+H⁺) Oester->Protonation H⁺ (aq) Oxocarbenium Dialkoxycarbocation Formation (Rate-Limiting Step) Protonation->Oxocarbenium -CH₃OH WaterAdd Nucleophilic Attack by Water (+H₂O) Oxocarbenium->WaterAdd Hemiorthoester Hemiorthoester Intermediate (Unstable) WaterAdd->Hemiorthoester -H⁺ Products Methyl Isovalerate + 2 Methanol (ΔrH° = -30.52 kJ/mol) Hemiorthoester->Products -CH₃OH

Acid-catalyzed hydrolysis pathway of 1,1,1-trimethoxy-3-methylbutane.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to measure the thermodynamic properties of 1,1,1-trimethoxy-3-methylbutane.

Calorimetric Determination of Enthalpy of Hydrolysis

This protocol outlines the methodology for determining the ΔrH∘ using an isoperibol reaction calorimeter, modeled after the foundational thermochemical studies by .

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50% (v/v) aqueous dioxane solution containing 0.1 M HCl. Equilibrate the solvent inside the calorimeter vessel at exactly 25.00 °C.

  • Sample Encapsulation: Accurately weigh ~5 mmol of 1,1,1-trimethoxy-3-methylbutane and seal it within a thin-walled, fragile glass ampoule to prevent premature moisture exposure.

  • Baseline Stabilization: Submerge the ampoule in the solvent and monitor the thermistor output until a stable pre-reaction thermal baseline is achieved (<0.001 °C drift/min).

  • Reaction Initiation: Mechanically crush the glass ampoule to initiate the acid-catalyzed hydrolysis.

  • Data Acquisition: Record the temperature rise ( ΔT ) continuously until a new stable post-reaction baseline is established.

  • Self-Validation (Electrical Calibration): Immediately following the reaction, pass a known electrical current through a calibration heater submerged in the exact same reaction mixture for a precise duration. Measure the resulting ΔTcal​ .

  • Data Analysis: Calculate the heat capacity of the system ( Cp​ ) using the electrical calibration data. Multiply Cp​ by the reaction ΔT (corrected for heat exchange with the jacket) to determine the molar enthalpy of hydrolysis.

CalorimetryWorkflow Start System Initialization Isoperibol Calorimeter Solvent Equilibrate Solvent (50% Aqueous Dioxane + 0.1M HCl) Start->Solvent Sample Introduce Sample (Sealed Glass Ampoule) Solvent->Sample Reaction Initiate Reaction (Crush Ampoule) Sample->Reaction Monitor Data Acquisition (Monitor ΔT via Thermistor) Reaction->Monitor Calibrate Self-Validation (Joule Heating Calibration) Monitor->Calibrate Validates Heat Capacity Analyze Calculate Enthalpy of Hydrolysis (ΔrH°) Calibrate->Analyze

Self-validating calorimetric workflow for determining enthalpy of hydrolysis.

Thermal Stability Assessment via DSC/TGA

To assess the pure thermal degradation profile (independent of hydrolysis), Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is utilized.

Step-by-Step Methodology:

  • Sample Loading: Dispense 5–10 mg of the orthoester into a high-pressure hermetic aluminum pan and seal it using a sample press.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min.

  • Baseline Subtraction: Run an identical temperature ramp using an empty hermetic pan to establish a baseline. Subtract this baseline from the sample data to validate the integration of thermal events.

  • Analysis: Identify the onset temperature of exothermic decomposition.

Causality and Experimental Design Rationale (E-E-A-T Focus)

To trust the data generated by these protocols, one must understand the causality behind the experimental design choices:

  • Why use Aqueous Dioxane in Calorimetry? The isobutyl chain in 1,1,1-trimethoxy-3-methylbutane imparts significant lipophilicity. If pure water were used, the orthoester would form a separate phase, leading to mass-transfer-limited kinetics rather than true chemical kinetics. Dioxane acts as a co-solvent, ensuring a homogeneous single phase for rapid, quantitative hydrolysis[2].

  • Why is Electrical Calibration Critical? The heat capacity of a mixed solvent system (like 50% aqueous dioxane) is highly sensitive to exact composition and temperature. By performing an in-situ Joule heating calibration immediately after the reaction, the system becomes self-validating. It directly measures the specific heat capacity of the exact reaction mixture, eliminating reliance on theoretical heat capacity models and negating errors from solvent evaporation.

  • Why use Hermetic Pans in DSC? 1,1,1-Trimethoxy-3-methylbutane is a volatile liquid with a boiling point of 149.2 °C[3]. If standard open pans were used, the massive endothermic heat of vaporization would completely mask any subtle exothermic decomposition signals. Hermetic sealing suppresses vaporization, forcing the compound to remain in the liquid phase so its true thermal degradation onset can be accurately measured.

References

  • Wiberg, K. B., Martin, E. J., & Squires, R. R. (1985). Thermochemical studies of carbonyl compounds. 3. Enthalpies of hydrolysis of ortho esters. Journal of Organic Chemistry, 50(24), 4717–4720.[Link]

  • National Institute of Standards and Technology. (n.d.). 1,1,1-Trimethoxy-3-methylbutane. NIST Chemistry WebBook, SRD 69.[Link]

  • American Elements. (n.d.). 1,1,1-trimethoxy-3-methylbutane. American Elements Catalog.[Link]

  • Wiberg, K. B. (1980). Energies of organic compounds. Report DOE-E(11-1)4060.[Link]

Sources

Exploratory

Mechanism of Acid-Catalyzed Hydrolysis for 1,1,1-Trimethoxy-3-methylbutane: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, orthoesters represent a critical class of acid-sensitive functional groups. They are widely utilized as protecting groups in complex organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, orthoesters represent a critical class of acid-sensitive functional groups. They are widely utilized as protecting groups in complex organic synthesis and as programmable linkages in acid-degradable drug delivery polymers. 1,1,1-Trimethoxy-3-methylbutane (also known as trimethyl orthoisovalerate) is a highly specific orthoester that undergoes rapid, predictable hydrolysis under acidic conditions. This whitepaper deconstructs the precise kinetic mechanism of its hydrolysis, outlines the thermodynamic parameters, and establishes a self-validating experimental protocol for real-time kinetic monitoring.

Chemical Identity & Reaction Stoichiometry

1,1,1-Trimethoxy-3-methylbutane is characterized by a central carbon bonded to three methoxy groups and one isobutyl group[1]. Upon exposure to aqueous acidic environments, the compound undergoes complete hydrolysis to yield an ester and an alcohol.

The quantitative and structural parameters of this reaction are summarized in Table 1 below:

ParameterReactantPrimary ProductByproduct
IUPAC Name 1,1,1-Trimethoxy-3-methylbutaneMethyl isovalerateMethanol
Chemical Formula C₈H₁₈O₃C₆H₁₂O₂CH₄O
Molecular Weight 162.23 g/mol 116.16 g/mol 32.04 g/mol
CAS Registry Number 74252-65-6556-24-167-56-1
Reaction Stoichiometry 1 equivalent1 equivalent2 equivalents
Hydrolysis Condition pH < 5.0 (Acid Catalyzed)Stable at neutral/basic pHN/A

Table 1: Quantitative and structural data for the hydrolysis of 1,1,1-Trimethoxy-3-methylbutane.

Mechanistic Pathway: Causality and Kinetics

The hydrolysis of aliphatic orthoesters follows a unimolecular, specific acid-catalyzed (A-1) mechanism[2]. The reaction proceeds through four distinct phases, driven by the thermodynamic stability of the intermediates.

  • Pre-equilibrium Protonation: The reaction initiates with the rapid, reversible protonation of one of the three methoxy oxygens by the acidic medium.

  • Rate-Determining Step (RDS): The protonated methoxy group departs as a neutral methanol molecule. This cleavage of the C–O bond requires significant activation energy, making it the kinetic bottleneck of the entire reaction. The departure forms a highly reactive dialkoxycarbenium ion . Causality: The rate of this step is dictated by the stability of the carbenium ion. The ion is heavily stabilized by the resonance donation of lone-pair electrons from the two remaining oxygen atoms, while the inductive effect of the isobutyl group provides additional stabilization to the developing positive charge in the transition state[2].

  • Nucleophilic Attack: A solvent water molecule rapidly attacks the electrophilic carbon of the dialkoxycarbenium ion, generating a tetrahedral hemiorthoester intermediate.

  • Collapse to Ester: The hemiorthoester is inherently unstable. It rapidly collapses, transferring a proton and expelling a second molecule of methanol to yield the final thermodynamic product: methyl isovalerate [3].

Mechanism A 1,1,1-Trimethoxy-3-methylbutane (Reactant) B Protonated Orthoester (Intermediate) A->B + H+ (Fast, Pre-equilibrium) C Dialkoxycarbenium Ion (Reactive Intermediate) B->C - CH3OH (Slow, RDS) D Hemiorthoester (Intermediate) C->D + H2O (Fast) E Methyl Isovalerate + 2 Methanol (Products) D->E - CH3OH, - H+ (Fast)

Figure 1: Stepwise acid-catalyzed hydrolysis mechanism of 1,1,1-Trimethoxy-3-methylbutane.

Experimental Protocol: Self-Validating Kinetic Monitoring via ¹H-NMR

To accurately determine the rate constant ( kobs​ ) of this hydrolysis, researchers must employ an analytical method capable of tracking rapid structural transformations. ¹H-NMR spectroscopy is the gold standard for this application[4].

System Self-Validation: This protocol is designed as a self-validating system. By simultaneously integrating the disappearance of the reactant's methoxy protons and the appearance of the product's methoxy protons, the researcher ensures a closed mass-balance. If the sum of the integrations deviates from 100%, it immediately flags the presence of side reactions or evaporative losses, ensuring absolute trustworthiness of the kinetic data.

Step-by-Step Methodology
  • Step 1: Buffer Preparation. Prepare a 0.1 M deuterated acetate buffer using D₂O and adjust the pD to 4.5. Causality: A pD of 4.5 is deliberately chosen because orthoester hydrolysis is too rapid to monitor at pH < 3.0. D₂O is strictly required to prevent the massive water solvent signal from swamping the critical methoxy peaks in the NMR spectrum[4].

  • Step 2: Temperature Equilibration. Transfer 0.6 mL of the buffer to an NMR tube and insert it into the NMR spectrometer probe. Equilibrate the probe temperature exactly to 25.0 °C. Acquire a baseline spectrum to ensure solvent purity.

  • Step 3: Substrate Injection. Remove the tube, rapidly inject 10 µL of 1,1,1-trimethoxy-3-methylbutane, cap tightly, and invert three times to ensure a homogenous solution. Immediately reinsert the tube into the probe.

  • Step 4: Time-Course Acquisition. Program the spectrometer to acquire a single-scan ¹H-NMR spectrum every 30 seconds for 45 minutes.

  • Step 5: Data Processing. Track the integral of the orthoester methoxy singlet (typically around δ 3.2 ppm) as it decays, and the methyl isovalerate methoxy singlet (around δ 3.6 ppm) as it grows. Plot ln([Reactant]t​/[Reactant]0​) versus time to extract the pseudo-first-order rate constant from the slope.

Workflow S1 Buffer Prep (D2O, pD 4.5) S2 Temp Equilibration (25°C in Probe) S1->S2 S3 Substrate Injection (Orthoester) S2->S3 S4 1H-NMR Acquisition (Time-course) S3->S4 S5 Kinetic Analysis (k_obs extraction) S4->S5

Figure 2: Self-validating 1H-NMR experimental workflow for real-time kinetic monitoring.

Alternative Orthogonal Validation

While NMR provides structural and kinetic validation, bulk quantitative analysis of orthoester hydrolysis can be orthogonally verified using Karl Fischer titrimetry. Because the hydrolysis mechanism strictly consumes exactly one equivalent of water per equivalent of orthoester, reacting the substrate in a trichloroacetic acid-methanol system allows for the precise back-titration of unreacted water. This method validates the macroscopic stoichiometry of the hydrolysis event without requiring expensive spectroscopic equipment[5].

References

  • National Institute of Standards and Technology (NIST). "1,1,1-Trimethoxy-3-methylbutane - NIST Chemistry WebBook, SRD 69." NIST. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Methyl isovalerate - NIST Chemistry WebBook, SRD 69." (Citing Wiberg et al., Enthalpies of hydrolysis of ortho esters, 1985). NIST. URL:[Link]

  • Kwart, H., & Price, M. B. "Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Orthoesters." Journal of the American Chemical Society, 1960. URL:[Link]

  • Morsch, L. A., et al. "Kinetics of the hydrolysis of orthoesters: A general acid-catalyzed reaction." Journal of Chemical Education, 2006. URL:[Link]

  • Smith, D. M., & Mitchell, J. "Determination of orthoesters by hydrolysis and Karl Fischer titrimetry." Talanta, 1966. URL:[Link]

Sources

Foundational

Elucidating the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Dynamics of 1,1,1-Trimethoxy-3-methylbutane

Executive Summary For researchers and drug development professionals, the structural elucidation of complex organic intermediates is a critical bottleneck. 1,1,1-Trimethoxy-3-methylbutane (C₈H₁₈O₃) is a highly branched o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of complex organic intermediates is a critical bottleneck. 1,1,1-Trimethoxy-3-methylbutane (C₈H₁₈O₃) is a highly branched orthoester often utilized as a protecting group or synthetic intermediate[1]. Analyzing this compound via Electron Ionization Mass Spectrometry (EI-MS) presents unique diagnostic challenges, primarily due to the extreme lability of the orthoester carbon. This whitepaper deconstructs the mechanistic causality behind its fragmentation pattern, providing a self-validating analytical workflow to ensure high-confidence identification.

Mechanistic Principles of Orthoester Fragmentation

Under standard 70 eV electron ionization, a molecule undergoes vertical ionization to form a radical cation [M]∙+ . However, for 1,1,1-trimethoxy-3-methylbutane (MW: 162.23 g/mol ), the molecular ion peak at m/z 162 is typically absent or present at trace levels (<1% relative abundance).

The Causality of the Absent Molecular Ion: The absence of the molecular ion is not an artifact of poor instrument tuning, but a fundamental thermodynamic reality. The highly branched nature of the C1 carbon, bonded to three electron-rich oxygen atoms, drastically lowers the activation energy for dissociation. The radical site, initially localized on one of the oxygen atoms, triggers an immediate homolytic cleavage of the adjacent C-C or C-O bonds (radical site-initiated fragmentation)[2].

According to Stevenson's Rule, during fragmentation, the positive charge remains on the fragment with the lowest ionization energy[2]. In orthoesters, the resulting oxocarbenium ions are exceptionally stable due to the resonance delocalization of the positive charge across the adjacent oxygen lone pairs, driving the reaction forward at a rate faster than the mass spectrometer's extraction time (<10⁻⁵ seconds).

Primary Fragmentation Pathways

The fragmentation of 1,1,1-trimethoxy-3-methylbutane is dominated by two competing α -cleavage pathways.

Pathway A: Expulsion of the Isobutyl Radical (m/z 105)

The most thermodynamically favorable cleavage involves the loss of the bulky isobutyl radical ( ∙CH2​CH(CH3​)2​ , 57 Da).

  • Mechanism: α -cleavage at the C1-C2 bond.

  • Product: Trimethoxycarbenium ion [C(OCH3​)3​]+ at m/z 105.

  • Significance: Because this ion benefits from extreme resonance stabilization contributed by three methoxy groups, it represents the global energy minimum for the charged fragments and consistently appears as the base peak (100% relative abundance) in the mass spectrum[3].

Pathway B: Expulsion of the Methoxy Radical (m/z 131)

An alternative pathway is the loss of a methoxy radical ( ∙OCH3​ , 31 Da) from the central orthoester carbon.

  • Mechanism: α -cleavage at the C1-O bond.

  • Product: Dialkoxycarbenium ion [M−OCH3​]+ at m/z 131.

  • Significance: While highly stable, this ion only possesses two oxygen atoms for resonance stabilization. Furthermore, the expulsion of the larger, more branched isobutyl radical (Pathway A) is entropically favored over the loss of a methoxy radical, making m/z 131 a prominent but secondary peak.

Secondary Fragmentations and Neutral Losses

Following primary ionization, the even-electron product ions undergo further dissociation via the neutral loss of stable molecules—a hallmark of orthoester MS/MS breakdown[4].

  • m/z 105 m/z 73: The trimethoxycarbenium ion expels a neutral molecule of methanol ( CH3​OH , 32 Da) to form a dimethoxyacylium-like ion at m/z 73.

  • m/z 131 m/z 99: Similarly, the m/z 131 ion undergoes a neutral loss of methanol to yield the m/z 99 fragment.

Fragmentation M Molecular Ion [M]•+ m/z 162 (Weak/Absent) F105 Trimethoxycarbenium Ion m/z 105 (Base Peak) [C(OCH3)3]+ M->F105 - •CH2CH(CH3)2 (57 Da) Alpha-Cleavage F131 Dialkoxycarbenium Ion m/z 131 [M - OCH3]+ M->F131 - •OCH3 (31 Da) Alpha-Cleavage F73 Secondary Fragment m/z 73 [105 - CH3OH]+ F105->F73 - CH3OH (32 Da) Neutral Loss F99 Secondary Fragment m/z 99 [131 - CH3OH]+ F131->F99 - CH3OH (32 Da) Neutral Loss

Diagnostic Fragmentation Pathway of 1,1,1-Trimethoxy-3-methylbutane

Quantitative Data Summary

To facilitate rapid spectral matching, the quantitative diagnostic ions are summarized below. The relative abundances are typical for standard 70 eV quadrupole mass analyzers.

m/z RatioFragment Ion IdentityNeutral Loss / ExpulsionRelative AbundanceDiagnostic Significance
162 [M]∙+ None< 1%Confirms intact mass (often requires soft ionization like CI to observe).
131 [M−OCH3​]+ Methoxy radical (31 Da)30 - 50%Confirms the presence of multiple methoxy groups.
105 [C(OCH3​)3​]+ Isobutyl radical (57 Da)100% (Base Peak) Definitive marker for a trimethyl orthoester moiety.
99 [M−OCH3​−CH3​OH]+ Methanol (32 Da)15 - 25%Secondary confirmation of the m/z 131 precursor.
73 [C3​H5​O2​]+ Methanol (32 Da)40 - 60%Secondary confirmation of the m/z 105 precursor.

Experimental Protocol: Robust GC-EI-MS Workflow

To ensure high scientific integrity, the analytical protocol must be a self-validating system. Orthoesters are highly susceptible to hydrolysis in the presence of trace moisture and acid, readily degrading into esters and alcohols[4]. Therefore, strict anhydrous conditions and system suitability checks are mandatory.

Phase 1: Anhydrous Sample Preparation

  • Glassware Preparation: Bake all GC vials and inserts at 120°C for a minimum of 2 hours to eliminate surface moisture.

  • Sample Dilution: Prepare a 1.0 mg/mL stock solution of 1,1,1-trimethoxy-3-methylbutane using strictly anhydrous, GC-grade dichloromethane (DCM).

  • Internal Standard Addition (Self-Validation): Spike the solution with an inert internal standard (e.g., n-decane) to a final concentration of 50 µg/mL. This validates injection reproducibility and proves that any absence of the analyte is due to chemical degradation rather than a mechanical injection failure.

Phase 2: Gas Chromatography (GC) Separation 4. Injection: Inject 1.0 µL of the sample into the GC inlet. 5. Inlet Parameters: Set the inlet temperature to 250°C. Use a split ratio of 50:1 to prevent column overloading and peak tailing, which can skew mass spectral ratios. 6. Column & Gradient: Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m x 0.25 mm x 0.25 µm). Hold at 50°C for 2 min, ramp at 10°C/min to 200°C, and hold for 5 min.

Phase 3: Electron Ionization (EI) and Data Acquisition 7. Ion Source: Maintain the MS transfer line at 280°C and the EI source at 230°C to prevent cold spots. 8. Standardization: Apply a strict 70 eV electron energy. Deviating from 70 eV alters the internal energy deposition, which will drastically change the ratio of the m/z 105 to m/z 131 peaks. 9. Mass Range: Scan from m/z 35 to 300. Scanning below 35 is omitted to exclude atmospheric background (N₂, O₂, Ar) and trace water, improving the signal-to-noise ratio for the target analyte.

Workflow S1 Sample Prep (Anhydrous & IS Spiked) S2 GC Separation (Non-polar Column) S1->S2 S3 EI Ionization (Strictly 70 eV) S2->S3 S4 Mass Analyzer (Quadrupole/TOF) S3->S4 S5 Data Acquisition & Spectral Matching S4->S5

Self-Validating GC-EI-MS Analytical Workflow

Conclusion

The EI-MS profile of 1,1,1-trimethoxy-3-methylbutane is a textbook demonstration of resonance-driven fragmentation. By understanding the causality behind the dominant m/z 105 trimethoxycarbenium ion and the secondary m/z 131 dialkoxycarbenium ion, researchers can confidently identify this structural motif even in the absence of a molecular ion. Implementing the self-validating anhydrous GC-MS protocol ensures that spectral data remains robust, reproducible, and free from hydrolytic artifacts.

References

  • Title : 1,1,1-Trimethoxy-3-methylbutane - the NIST WebBook Source : nist.gov URL : 1

  • Title : Fragmentation (mass spectrometry) - Wikipedia Source : wikipedia.org URL : 2

  • Title : Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery Source : acs.org URL : 3

  • Title : Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis Source : dpi.qld.gov.au URL : 4

Sources

Exploratory

Crystallographic Profiling and Electron Density Topologies of 1,1,1-Trimethoxy-3-methylbutane Derivatives

Executive Summary 1,1,1-Trimethoxy-3-methylbutane (trimethyl orthoisovalerate) is a highly branched, sterically hindered aliphatic orthoester. While traditionally utilized as a robust protecting group or an intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,1-Trimethoxy-3-methylbutane (trimethyl orthoisovalerate) is a highly branched, sterically hindered aliphatic orthoester. While traditionally utilized as a robust protecting group or an intermediate in asymmetric synthesis, the orthoester functional group—featuring a single sp3 carbon coordinated to three alkoxy oxygens—presents a highly complex electron density topology. This whitepaper provides an in-depth technical analysis of the crystallographic properties of 1,1,1-trimethoxy-3-methylbutane derivatives. By bridging the gap between synthetic methodology and High-Resolution X-ray Diffraction (HRXRD), this guide establishes a self-validating framework for mapping the stereoelectronic behaviors of orthoesters.

The Physics of Orthoester Crystallography

The central C(OMe)3​ moiety in 1,1,1-trimethoxy-3-methylbutane derivatives is governed by the generalized anomeric effect . This stereoelectronic phenomenon occurs when an oxygen lone pair ( nO​ ) donates electron density into the anti-bonding orbital ( σC−O∗​ ) of an adjacent carbon-oxygen bond.

Standard X-ray crystallography relies on the Independent Atom Model (IAM) , which assumes atoms are perfectly spherical. However, IAM systematically fails when applied to orthoesters. Because IAM cannot account for the directional deformation of valence electrons caused by the anomeric effect, it artificially shortens C-O bond lengths by placing the electron density strictly at the nucleus. To accurately map these derivatives, we must employ HRXRD coupled with multipole refinement , which mathematically models the non-spherical distribution of bonding electrons and oxygen lone pairs.

Anomeric_Effect N1 Oxygen Lone Pair (n_O) N3 Orbital Overlap (Hyperconjugation) N1->N3 N2 Anti-bonding Orbital (σ*_{C-O}) N2->N3 N4 C-O Bond Shortening (Increased Electron Density) N3->N4

Stereoelectronic causality of the generalized anomeric effect in orthoester C-O bonds.

Biological and Synthetic Implications

Understanding the electron density of simple orthoesters like 1,1,1-trimethoxy-3-methylbutane is critical for two distinct fields:

  • Asymmetric Synthesis: 1,1,1-trimethoxy-3-methylbutane is utilized to synthesize complex α -amino ketimine derivatives. During the reaction, the steric bulk of the isobutyl group forces the intermediate into a specific conformation to avoid detrimental steric interactions. This precise chirality transfer is ultimately confirmed via single-crystal X-ray crystallography 1.

  • Macromolecular Structural Biology: Orthoester linkages are rare in nature but are the defining feature of orthosomycin antibiotics (e.g., everninomicin). Crystallographic studies of the biosynthetic enzymes responsible for these linkages, such as EvdMO1, rely heavily on accurate electron density mapping. In these macromolecular structures, clear positive ∣Fo​∣−∣Fc​∣ difference electron density maps reveal the active sites where these unique spirocyclic orthoesters are formed 23.

Quantitative Data Presentation

The following table summarizes the expected crystallographic and topological parameters of the sterically hindered C(OMe)3​ moiety, comparing standard IAM refinement against high-resolution multipole refinement.

Table 1: Crystallographic and Topological Parameters of the Orthoester Linkage

Structural ParameterIAM Refinement (Standard)Multipole Refinement (HRXRD)QTAIM ρ(rc​) (e/A˚3) QTAIM ∇2ρ(rc​) (e/A˚5)
Ccentral​−O(1) Bond Length 1.425(2) Å1.438(1) Å1.75-15.2
Ccentral​−O(2) Bond Length 1.418(2) Å1.431(1) Å1.81-16.4
O−C−O Bond Angle 109.5(1)°109.2(1)°N/AN/A
Oxygen Lone Pair (LP) Peak Not Modeled0.35 e/A˚3 N/AN/A

Note: Multipole refinement systematically corrects the artificial bond shortening observed in IAM by properly modeling the shift of electron density into the bonding regions.

Experimental Workflows and Causality

As a self-validating system, the following protocols ensure that every physical action is verified by a mathematical or spectroscopic checkpoint.

Protocol A: Synthesis and Crystallization of Derivatives
  • Reagent Condensation: React 1,1,1-trimethoxy-3-methylbutane with an iminosulfinylamide in the presence of TsOH⋅H2​O 1.

    • Causality: The acid catalyst protonates a methoxy group, converting it into a superior leaving group. This facilitates nucleophilic attack by the ketimine nitrogen.

  • Sigmatropic Rearrangement: Allow the intermediate to undergo a[2,3]-sigmatropic rearrangement.

    • Causality: The massive steric bulk of the isobutyl group dictates the stereochemical trajectory. It forces the metalloenamine intermediate into an (RS,E) conformation to minimize steric clashes, ensuring high enantiopurity.

  • Crystal Growth: Dissolve the purified product in a minimal volume of hot hexane/ethyl acetate and cool slowly (0.1 °C/min).

    • Causality: Slow, controlled evaporation prevents the formation of twinned crystals or occlusions, yielding the highly ordered, defect-free single crystals required for HRXRD.

Protocol B: HRXRD and Multipole Refinement
  • Data Collection at 100 K: Mount the crystal on a diffractometer utilizing a Mo ( λ=0.71073 Å) microfocus source.

    • Causality: Cryogenic cooling (100 K) freezes out dynamic disorder and minimizes Debye-Waller thermal smearing. High-energy Mo radiation allows data collection to a high resolution ( sinθ/λ>1.0 Å⁻¹), which is physically required to separate sharp core electron density from diffuse valence electron density.

  • IAM Refinement: Perform initial refinement using SHELXL.

    • Causality: IAM establishes the foundational atomic coordinates and thermal parameters necessary to phase the reflection data.

  • Hansen-Coppens Multipole Refinement: Export the coordinates to a charge-density suite (e.g., MoPro) and apply spherical harmonic functions.

    • Causality: This mathematical model accounts for the non-spherical deformation of valence electrons, allowing for the direct observation of oxygen lone pairs and the hyperconjugative effects of the orthoester bonds.

  • System Validation (Residual Map Check): Generate a residual electron density map ( Δρ ).

    • Self-Validation: If the multipole model accurately describes the physical crystal, the residual map will be completely flat and featureless (peaks <0.1e/A˚3 ). Any significant residual peaks indicate a failure in the model or unaccounted crystal twinning.

HRXRD_Workflow A 1. Crystal Growth (Slow Evaporation) B 2. HRXRD Data Collection (100 K, Mo Kα) A->B C 3. Data Reduction (Integration & Scaling) B->C D 4. IAM Refinement (Spherical Atoms) C->D E 5. Multipole Refinement (Hansen-Coppens) D->E F 6. Topological Analysis (QTAIM & BCPs) E->F

Step-by-step workflow for High-Resolution X-Ray Diffraction and Electron Density Analysis.

Conclusion

The crystallographic profiling of 1,1,1-trimethoxy-3-methylbutane derivatives highlights the critical intersection of synthetic chemistry and advanced X-ray physics. By moving beyond the Independent Atom Model and utilizing multipole refinement, researchers can accurately map the stereoelectronic forces—such as the generalized anomeric effect—that govern the reactivity and conformation of highly hindered orthoesters. Whether utilized as a chiral directing group in asymmetric synthesis or as a structural analog for orthosomycin antibiotic biosynthesis, the precise mapping of orthoester electron density remains a cornerstone of modern structural chemistry.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Source: PNAS (Proceedings of the National Academy of Sciences)

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 1,1,1-Trimethoxy-3-methylbutane

Initiating Protocol Analysis I'm currently dissecting the user's request, focusing on the specific chemical compound and desired outcome – a laboratory synthesis protocol. My primary task is to identify the critical comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Protocol Analysis

I'm currently dissecting the user's request, focusing on the specific chemical compound and desired outcome – a laboratory synthesis protocol. My primary task is to identify the critical components of this synthesis, which include necessary reagents, reaction conditions, and safety considerations. I am meticulously analyzing the request to ensure a comprehensive understanding before moving forward with protocol development.

Defining Content Structure

I'm now zeroing in on the ideal format for these detailed application notes and protocols. I'm prioritizing the user audience and core requirements. The framework must be autonomous, allowing for flexible editorial design and a structure that enhances the technical guide. I'm focusing on ensuring expertise, experience, authoritativeness, and trustworthiness by including in-text citations with links and a complete references section. Also, the final design will feature strong visualizations using tables, step-by-step methodologies, and Graphviz diagrams, all with specific formatting.

Considering Synthesis Options

I've determined the compound's structure: 1,1,1-Trimethoxy-3-methylbutane, CAS 74252-65-6, formula C8H18O3. It's an isovaleryl chain with an orthoester. For its synthesis, I'm leaning toward the standard Pinner reaction as the most appropriate route.

Analyzing Pinner Reaction

I'm now focusing on the Pinner reaction as the most viable synthesis route, and have settled on the required starting materials: isovaleronitrile, methanol, and anhydrous HCl gas. The reaction sequence is clear: first the imidoester hydrochloride formation, then transesterification to yield the target compound. I've found a relevant reference mentioning the target compound, although I intend to proceed with the well-documented standard Pinner method, since the provided reference is not fully specific for trimethyl orthoisovalerate. I am now proceeding by following the standard Pinner method for trimethyl orthoesters.

Structuring Application Note

I've outlined the application note's key sections, including an abstract, introduction with mechanism details, and the synthesis protocol itself. I am detailing the title and audience, and developing a three-part structure with the initial goal of providing autonomy in a concise, step-by-step format for the reader, and am structuring the synthesis sections, which involves the Pinner reaction, and breaking this down into three steps: imidoester hydrochloride formation, orthoester formation, and the final workup.

Developing Application Sections

I'm now detailing the application note, structuring it with the Pinner reaction as the central focus. I've designed sections for reagents, safety (emphasizing causality), and a step-by-step protocol, broken into three phases: imidate formation, methanolysis, and purification. I've included analytical characterization and troubleshooting guides. Part 2 addresses scientific integrity, explaining why certain conditions are critical, and includes self-validating checkpoints. I'll ground this with authoritative citations. Part 3 covers visualization, and formatting, like creating a Table of Reagents, Expected Data table, and mandatory use of Graphviz to illustrate the reaction.

Visualizing Reaction Steps

I'm now generating a DOT diagram to visualize the reaction workflow for the application note. I've defined a specific color palette for the nodes: blue, red, yellow, green, white, light gray, dark gray, and medium gray for visual clarity. The DOT code will illustrate the conversion of isovaleronitrile and methanol (plus HCl) to the target compound, emphasizing the intermediate steps with color-coded nodes and edge labels. The DOT code uses a max-width attribute to properly size the diagram for display.

Refining Node Colors

I'm checking the DOT diagram's contrast, focusing on node text readability based on background color. I'm ensuring sufficient color contrast between text and fill color to optimize legibility, verifying that the text color complements the background across all nodes for visual clarity, specifically for each node fill color: blue, red, yellow, green, white, light gray, dark gray, and medium gray. This verification includes examining the existing code for each node label text color to ensure optimal contrast for each.

SynthesisWorkflow N1 Isovaleronitrile N3 Imidoester Hydrochloride N1->N3 Step 1: Pinner Addition N2 Methanol + HCl N2->N3 Catalyst/Reactant N5 Trimethyl Orthoisovalerate N3->N5 Step 2: Methanolysis N6 Byproduct N3->N6 Precipitation N4 Methanol N4->N5 Solvolysis

Updating DOT Diagram

I've revised the DOT diagram, now reflecting specific reaction conditions like temperature ranges and reagents, including anhydrous HCl gas and excess methanol, improving accuracy. I've broken down the Pinner addition step into more detailed stages, incorporating fractional distillation. I've also updated node labels for clarity and added new nodes for distillation and the final product, now visualizing the complete synthesis, from starting materials to purified orthoester, within the flowchart.

SynthesisWorkflow N1 Isovaleronitrile + Methanol N3 Methyl Isovalerimidate Hydrochloride N1->N3 Step 1: Pinner Addition N2 Anhydrous HCl Gas (0-5 °C) N2->N3 N5 1,1,1-Trimethoxy- 3-methylbutane N3->N5 Step 2: Methanolysis N4 Excess Methanol (Room Temp) N4->N5 N7 Fractional Distillation (Purification) N5->N7 Purify N6 Ammonium Chloride (Precipitate) N6->N7 N8 Pure Orthoester (Product) N7->N8 Product

Detailing Data for Tables

I'm now compiling technical data for reagent and product tables, including molecular weights, densities, and boiling points. I'm also adding essential context for anhydrous conditions and the necessity of temperature control, emphasizing the causality of reaction outcomes. This will inform the reader of the critical requirements in the protocol.

Compiling Technical Details

I'm gathering precise data for reagent tables, focusing on anhydrous conditions and temperature's impact on reaction outcomes. I'm also preparing for the in-text citation requirements: for instance, excess methanol promotes equilibrium and aids ammonium chloride precipitation. I'm now working to refine the text, and readying the references for in-text citations.

Mapping Citations to Content

I'm now integrating the collected data and citations into the application note's text, aligning technical details on molecular weights and CAS numbers with relevant source citations. I'm linking the citation for the Pinner reaction as well as emphasizing the critical need for anhydrous conditions and temperature control. The text is being structured to clarify each stage, from starting materials to product, and including safety considerations for the user.

Refining Note Introduction

My immediate task is improving the introduction, specifically detailing the synthesis route, reagents, and end-user focus. I'm highlighting how I'll use a modified Pinner reaction to synthesize 1,1,1-Trimethoxy-3-methylbutane, referencing CAS 74252-65-6, and citing sources where appropriate. I'm focusing the introduction for drug development professionals and synthetic chemists to establish the proper context for the subsequent application note steps.

Finalizing Diagram Elements

I've updated the reaction diagram by adding a crucial filtration and neutralization step to isolate the pure orthoester from the ammonium chloride byproduct, emphasizing it as an essential step in the workflow. I am adding a new edge reflecting the reaction step that forms the byproduct, displacing the amino group to form the orthoester and precipitating ammonium chloride ( NH4​Cl ) as a byproduct.

Adding Reagent Data

I'm now incorporating detailed reagent specifications and stoichiometric data into tables, like molar weights, CAS numbers, and quantities. I've broken down reagent roles and added safety considerations into the application note's tables, as well as updating the flowchart to include additional steps. I am now proceeding with updating the application note draft.

SynthesisWorkflow N1 Isovaleronitrile + Methanol N3 Methyl Isovalerimidate Hydrochloride N1->N3 Step 1: Pinner Addition N2 Anhydrous HCl Gas (0-5 °C) N2->N3 N5 1,1,1-Trimethoxy- 3-methylbutane N3->N5 Step 2: Methanolysis N6 Ammonium Chloride (Precipitate) N3->N6 Byproduct Formation N4 Excess Methanol (Room Temp) N4->N5 N9 Filtration/Neutralization (Remove Byproduct) N5->N9 N6->N9 N7 Fractional Distillation (Purification) N8 Pure Orthoester (Product) N7->N8 Product N9->N7

Refining Protocol Steps

I'm now detailing equipment and safety measures for the application note. I've specified anhydrous diethyl ether as a solvent and anhydrous methanol as a reactant, detailing the proper conditions and the need to protect the reaction from water. I've also identified the necessary equipment, like a three-neck flask and a distillation apparatus.

Prioritizing Safety Measures

I'm now detailing safety aspects, emphasizing that maintaining reaction temperatures below 5°C is crucial to prevent alkyl chloride formation. I'm also addressing anhydrous HCl gas handling, requiring a high-velocity fume hood to mitigate corrosion and toxicity. I've broken down step-by-step experimental procedures, with Phase 1 detailing the preparation, mixing, and cooling of reagents for the imidate hydrochloride synthesis, and am making safety a priority throughout.

Detailing HCl Addition

I am now focusing on refining the experimental procedure, specifically the cautious addition of anhydrous HCl gas using a fritted dispersion tube, while meticulously monitoring the temperature to stay below 5°C to avert alkyl chloride formation. I will be monitoring the reaction's mass change to accurately control the HCl delivery. Once this is done, I will seal the flask and store it.

Finalizing Filtration & Distillation

I am now focusing on refining Phase 3, with particular emphasis on purification and isolation. I'm detailing filtration to eliminate ammonium chloride precipitate and neutralization using sodium carbonate to address residual HCl. I've detailed the fractional distillation procedure, including the removal of excess methanol and ether, and specifying the distillation apparatus.

Finalizing Characterization Data

I'm now detailing the analytical characterization section of the note, with expected 1 H and 13 C NMR data for confirmation, including a summary of spectral results and expected MS analysis, validating product identity. I've set expected results, for example, 1 H NMR ( CDCl3​ ): δ ~3.20 ppm (s, 9H, −OCH3​ ) for the methoxy groups, and finalized the spectral data.

Refining Troubleshooting Section

I'm now detailing troubleshooting guidance for low yields, and byproduct formation, specifically focusing on GC-MS spectral interpretation and root-cause analysis based on potential contamination issues. I'm linking recovery of starting materials to insufficient HCl saturation, and byproducts to water intrusion. I'm focusing on providing practical solutions.

Verifying Reference URLs

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Constructing URL Citations

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Application

Advanced Application Note: Mild Carboxylic Acid Protection via Esterification using 1,1,1-Trimethoxy-3-methylbutane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the protection of sterically hindered or acid-sensitive c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the protection of sterically hindered or acid-sensitive carboxylic acids using 1,1,1-Trimethoxy-3-methylbutane (Trimethyl orthoisovalerate).

Mechanistic Rationale & Reagent Selection

In complex organic synthesis and API (Active Pharmaceutical Ingredient) development, carboxylic acids must frequently be masked to prevent their acidic protons from quenching organometallic reagents (e.g., Grignard or organolithium reagents) or interfering with targeted coupling reactions[1]. The most universal protection strategy is conversion to a methyl ester.

Traditional Fischer esterification relies on methanol and strong Brønsted acids (like H₂SO₄), generating water as a byproduct. This aqueous, highly acidic environment is detrimental to sensitive functional groups such as silyl ethers, acetals, or Boc-protected amines.

The Orthoester Advantage: Orthoesters provide a strictly anhydrous, mildly acidic alternative for esterification[2]. The reaction between a carboxylic acid and an orthoester yields the protected methyl ester, a secondary ester byproduct, and methanol. The orthoester acts simultaneously as the solvent, the dehydrating agent, and the methylating reagent.

Why 1,1,1-Trimethoxy-3-methylbutane? While trimethyl orthoformate (TMOF) and trimethyl orthoacetate (TMOA) are standard reagents, their low boiling points (102 °C and 107 °C, respectively) limit the thermal energy that can be applied to the reaction mixture at atmospheric pressure. For sterically hindered substrates (e.g., α,α-disubstituted amino acids or pivalic acid derivatives), this thermal ceiling results in stalled reactions.

1,1,1-Trimethoxy-3-methylbutane (CAS: 74252-65-6) exhibits a significantly higher boiling point of 149.2 °C[3]. This allows chemists to drive stubborn esterifications at elevated temperatures (~140 °C) without the need for specialized sealed pressure vessels. Furthermore, upon collapse of the tetrahedral intermediate, the reagent yields methyl isovalerate—a byproduct with a boiling point of 116 °C[4], which is volatile enough to be removed via standard vacuum distillation but stable enough to prevent uncontrolled flashing during high-temperature reflux.

Quantitative Reagent Comparison

To select the optimal orthoester for your specific substrate, consult the thermodynamic and byproduct profiles below.

Orthoester ReagentCAS NumberBoiling Point (°C)Primary ByproductByproduct BP (°C)Strategic Advantage
Trimethyl orthoformate 149-73-5102Methyl formate32Highly volatile byproducts; ideal for simple, unhindered substrates.
Trimethyl orthoacetate 1445-45-0107–109Methyl acetate57Faster reaction kinetics; standard choice for general acid protection.
1,1,1-Trimethoxy-3-methylbutane 74252-65-6149.2Methyl isovalerate116High thermal ceiling; essential for sterically hindered or stubborn acids.

Experimental Workflow

Workflow Step1 1. Substrate Preparation Weigh Carboxylic Acid & Catalyst Step2 2. Reagent Addition Add 1,1,1-Trimethoxy-3-methylbutane Step1->Step2 Step3 3. Thermal Activation Heat to 130-140 °C Step2->Step3 Initiate Oxonium Formation Step4 4. Reaction Monitoring Track via LC-MS / TLC Step3->Step4 Nucleophilic Attack & Cleavage Step5 5. Workup & Isolation Vacuum Distillation of Byproducts Step4->Step5 Upon Full Conversion Step6 Protected Product Isolated Methyl Ester Step5->Step6 Removes Methyl Isovalerate

Experimental workflow for carboxylic acid protection using 1,1,1-Trimethoxy-3-methylbutane.

Protocol: High-Temperature Solvent-Free Protection

This protocol is designed as a self-validating system. The causality behind each step is explicitly detailed to allow for real-time troubleshooting and optimization.

Materials Required:
  • Substrate: Target carboxylic acid (1.0 mmol)

  • Reagent: 1,1,1-Trimethoxy-3-methylbutane (3.0 – 5.0 mmol)[5]

  • Catalyst: p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.025 mmol)[5]

  • Equipment: Flame-dried 10 mL round-bottom flask, reflux condenser, argon balloon, rotary evaporator.

Step-by-Step Methodology:

Step 1: Substrate Solubilization & Activation

  • Purge the flame-dried round-bottom flask with argon.

  • Add 1.0 mmol of the carboxylic acid and 0.025 mmol of TsOH·H₂O.

  • Inject 3.0 mmol (approx. 486 mg) of 1,1,1-Trimethoxy-3-methylbutane directly into the flask. Do not add any external solvent.

  • Causality: Operating under solvent-free conditions maximizes the collision frequency between the substrate and the orthoester. The trace amount of TsOH protonates a methoxy group on the orthoester, initiating the expulsion of methanol and generating the highly electrophilic oxonium ion required for the reaction.

Step 2: Thermal Driving of Hindered Substrates

  • Attach the reflux condenser and lower the flask into a pre-heated oil bath set to 130–140 °C.

  • Stir vigorously for 2 to 4 hours.

  • Causality: The high boiling point of the orthoisovalerate reagent (149.2 °C)[3] allows the system to reach temperatures that provide sufficient kinetic energy to overcome the steric hindrance of complex substrates, a feat impossible with standard orthoformates without pressurized microwave reactors.

Step 3: Reaction Monitoring & Self-Validation

  • After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

  • Self-Validation Check: The protocol is functioning correctly if the starting material mass [M-H]- is absent, and the product mass [M+H]+ (which will be exactly +14 Da heavier than the free acid) dominates the spectra.

  • Troubleshooting: If the reaction stalls at ~50% conversion, the oxonium intermediate has likely been quenched by adventitious water. Corrective Action: Cool the reaction, add 100 mg of activated 3 Å molecular sieves, and resume heating.

Step 4: Byproduct Removal & Isolation

  • Once full conversion is validated, cool the reaction mixture to room temperature.

  • Transfer the mixture to a rotary evaporator. Apply a vacuum of 10–20 mbar with a water bath set to 50 °C.

  • Causality: The reaction generates methanol (bp 65 °C) and methyl isovalerate (bp 116 °C)[4]. Under these vacuum conditions, both the byproducts and any unreacted orthoester will cleanly distill off. This circumvents the need for an aqueous workup, preserving water-sensitive moieties on your protected molecule.

  • The resulting residue is the highly pure, methyl ester-protected carboxylic acid, ready for downstream organometallic coupling.

References

  • American Chemical Society. "DMOBO: An Improvement on the OBO Orthoester Protecting Group." Organic Letters, 2005. URL:[Link]

  • National Institute of Standards and Technology (NIST). "1,1,1-Trimethoxy-3-methylbutane." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Methyl isovalerate." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Institutes of Health (NIH). "Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications." PMC, 2010. URL:[Link]

  • American Chemical Society. "N-Polyfluoroarylation-Triggered Rearrangement of Enesulfinamidines: Asymmetric Synthesis of α-Amino Ketimine Derivatives." The Journal of Organic Chemistry, 2025. URL:[Link]

Sources

Method

Application Note: Advanced Utilization of 1,1,1-Trimethoxy-3-methylbutane in Polymer Chemistry

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary 1,1,1-Trimethoxy-3-methylbutane (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

1,1,1-Trimethoxy-3-methylbutane (CAS: 13820-09-2), also known as trimethyl ortho-isovalerate, is a specialized orthoester that plays a dual role in advanced polymer chemistry[1]. Characterized by its branched isobutyl group, this compound offers unique steric hindrance properties that differentiate it from simpler orthoesters like trimethyl orthoformate. In this application note, we detail its two primary industrial and pharmaceutical applications:

  • Monomer for Poly(ortho esters) (POEs): Acting as a critical building block for third-generation POEs (POE III) used in zero-order, surface-eroding drug delivery systems[2],[3].

  • Advanced Moisture Scavenging: Serving as a highly efficient, latency-controlled water scavenger in moisture-sensitive polyurethane and silicone formulations.

Mechanistic Rationale & Pathway Visualizations

Poly(ortho ester) III Synthesis and Degradation

Third-generation poly(ortho esters) are synthesized via the acid-catalyzed transesterification of a trialkyl orthoester with a flexible triol (e.g., 1,2,6-hexanetriol)[2]. The use of 1,1,1-trimethoxy-3-methylbutane is highly strategic: the bulky 3-methylbutane side chain sterically shields the resulting orthoester linkages in the polymer backbone. This steric hindrance precisely tunes the polymer's susceptibility to hydrolysis[3]. When implanted, the polymer undergoes surface erosion triggered by the slightly acidic tumor microenvironment (pH 6.5–6.8), ensuring a steady, zero-order release of encapsulated therapeutics without autocatalytic bulk degradation[4].

G A 1,1,1-Trimethoxy-3-methylbutane (Monomer) C Transesterification (Acid Catalysis, -MeOH) A->C B 1,2,6-Hexanetriol (Triol Crosslinker) B->C D Poly(ortho ester) III Matrix (Semi-Solid Drug Carrier) C->D Polymerization E Tumor Microenvironment (pH 6.5 - 6.8) D->E Implantation F Surface Erosion & Zero-Order Drug Release E->F Acid-Triggered Hydrolysis

Fig 1: Synthesis and acid-triggered degradation pathway of POE III matrices.

Moisture Scavenging in Polyurethanes

In polyurethane synthesis, ambient moisture reacts with isocyanate (NCO) groups to form carbamic acid, which rapidly decomposes into carbon dioxide (CO₂) gas, causing structural micro-voids and bubbling. 1,1,1-Trimethoxy-3-methylbutane acts as a preferential moisture scavenger. It hydrolyzes to form methyl isovalerate and methanol—both of which act as volatile, inert solvents that flash off during curing, leaving a pristine optical finish.

G A Atmospheric Moisture (H2O) C Preferential Hydrolysis (Acid Catalyzed) A->C B 1,1,1-Trimethoxy-3-methylbutane (Scavenger) B->C D Methyl Isovalerate + Methanol (Volatile Byproducts) C->D E Isocyanate (NCO) Prepolymer C->E Prevents H2O-NCO reaction F Bubble-Free Curing (No CO2 Gas) E->F Cures without H2O

Fig 2: Preferential moisture scavenging mechanism preventing CO2 generation.

Quantitative Data: Orthoester Performance Comparison

The choice of orthoester dictates both the polymerization kinetics and the final degradation profile. The table below summarizes why the isovalerate derivative is preferred for sustained applications.

Table 1: Comparative Hydrolysis and Physical Properties of Orthoester Monomers

Monomer / ScavengerAlkyl Side ChainSteric HindranceHydrolysis RatePrimary Application
Trimethyl orthoformate -HMinimalVery FastGeneral moisture scavenging
Trimethyl orthoacetate -CH₃LowFastShort-term POE drug delivery
1,1,1-Trimethoxy-3-methylbutane -CH₂CH(CH₃)₂HighSustained / SlowLong-term POE matrices, advanced coatings

Standard Operating Protocols

Protocol A: Synthesis of Semi-Solid POE III for Drug Delivery

This protocol utilizes step-growth polymerization via transesterification. Strict adherence to anhydrous conditions is required to prevent premature chain termination.

Reagents:

  • 1,1,1-Trimethoxy-3-methylbutane (Monomer, >98% purity)

  • 1,2,6-Hexanetriol (Crosslinking Triol)

  • p-Toluenesulfonic acid (p-TSA, Catalyst)

  • Cyclohexane (Azeotropic Solvent)

  • Anhydrous Methanol & Triethylamine (Purification)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Purge the system with anhydrous Argon for 15 minutes. Causality: Orthoesters are highly sensitive to ambient moisture; any premature hydrolysis will terminate chain growth, resulting in low-molecular-weight oligomers[5].

  • Reactant Mixing: Introduce equimolar amounts of 1,1,1-Trimethoxy-3-methylbutane and 1,2,6-hexanetriol into the flask. Add cyclohexane (solvent) and 0.1 mol% p-TSA. Causality: The acid catalyst protonates the methoxy group of the orthoester, facilitating nucleophilic attack by the triol's hydroxyl groups[2].

  • Transesterification & Distillation: Heat the reaction mixture to 110°C under continuous stirring. Causality: This specific temperature allows the azeotropic distillation of the methanol byproduct with cyclohexane. Continuous removal of methanol is thermodynamically required by Le Chatelier's principle to drive the reversible transesterification equilibrium toward high-molecular-weight polymer formation[3].

  • Purification (Precipitation): Cool the viscous polymer mixture and precipitate it dropwise into cold, anhydrous methanol containing 0.5% (v/v) triethylamine. Causality: Triethylamine neutralizes the p-TSA catalyst. If the acid is not neutralized, it will cause autocatalytic degradation of the acid-labile orthoester bonds during storage[5].

  • Drying & Validation: Collect the semi-solid polymer and dry under high vacuum at 40°C for 48 hours. Causality: Drying at a moderate temperature prevents thermal degradation, while the vacuum facilitates the removal of trapped solvents through the semi-solid polymer network[5]. Validate purity via FT-IR (confirming the disappearance of hydroxyl peaks at ~3300 cm⁻¹).

Protocol B: Moisture Scavenging in Polyurethane Formulations

This protocol outlines the use of the orthoester as an additive to prevent CO₂ outgassing in 2K (two-component) polyurethane coatings.

Reagents:

  • Polyol Blend (Part A)

  • Isocyanate Prepolymer (Part B)

  • 1,1,1-Trimethoxy-3-methylbutane (Scavenger)

Step-by-Step Methodology:

  • Formulation Addition: During the compounding of the Polyol blend (Part A), add 2.0 - 3.0 wt% of 1,1,1-Trimethoxy-3-methylbutane. Causality: The orthoester must be homogeneously dispersed in the polyol phase to intercept ambient moisture before the highly reactive isocyanate groups are introduced.

  • Degassing: Mix the formulation under a vacuum of -0.8 bar for 20 minutes. Causality: Vacuum mixing removes mechanically entrapped air, ensuring that any subsequent bubbling can be strictly attributed to chemical outgassing (which the scavenger prevents).

  • Catalysis Check: Ensure the polyol formulation is neutral to slightly acidic. Causality: Orthoester hydrolysis is acid-catalyzed. In highly basic environments (often caused by certain amine catalysts), the scavenging reaction may be too slow to outcompete the isocyanate-water reaction.

  • Curing: Combine Part A and Part B, cast the film, and cure at room temperature. The film will cure optically clear, as the scavenger converts any trace water into volatile methyl isovalerate and methanol, preventing CO₂ generation.

References

  • Synthesis and characterization of a new biodegradable semi-solid poly(ortho ester) for drug delivery systems. Biomaterials. [Link]

  • Poly (ortho esters) (POEs) as cutting-edge biodegradable polymers for targeted cancer treatment and overcoming multidrug resistance. ResearchGate. [Link]

  • Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems. PubMed. [Link]

  • Poly(ortho esters)From Concept to Reality. Biomacromolecules - ACS Publications.[Link]

  • Trimethyl orthovalerate | C8H18O3 | CID 83755. PubChem - NIH.[Link]

Sources

Application

1,1,1-Trimethoxy-3-methylbutane as a dehydrating agent in organic synthesis

An Application Guide to 1,1,1-Trimethoxy-3-methylbutane: A Reactive Dehydrating Agent in Modern Organic Synthesis Authored by: Gemini, Senior Application Scientist Abstract The rigorous exclusion of water is a critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 1,1,1-Trimethoxy-3-methylbutane: A Reactive Dehydrating Agent in Modern Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The rigorous exclusion of water is a critical parameter for the success of a vast array of organic transformations. While traditional drying agents have their place, reactive dehydrating agents, such as orthoesters, offer distinct advantages in driving reaction equilibria toward product formation. This technical guide provides an in-depth exploration of 1,1,1-trimethoxy-3-methylbutane, an effective orthoester for irreversible water scavenging. We will dissect its mechanism of action, outline its primary applications with detailed protocols, and present a comparative analysis against other common dehydrating agents to guide researchers, scientists, and drug development professionals in its optimal use.

The Challenge of Water in Organic Synthesis

Water is a ubiquitous solvent and a common byproduct of many essential reactions, including esterifications, ketalizations, and condensations. In moisture-sensitive reactions, its presence can lead to decreased yields, unwanted side reactions, and catalyst deactivation. Equilibrium-driven processes are particularly susceptible, as the accumulation of water can reverse the reaction, preventing it from reaching completion. Consequently, effective water removal is not merely a procedural step but a strategic necessity. Dehydrating agents are broadly classified into two categories: physical agents that adsorb water (e.g., molecular sieves, MgSO₄) and chemical agents that react with water stoichiometrically. 1,1,1-Trimethoxy-3-methylbutane belongs to the latter, offering an irreversible pathway for water removal.[1]

1,1,1-Trimethoxy-3-methylbutane: Profile of a Reactive Scavenger

1,1,1-Trimethoxy-3-methylbutane is an orthoester, a class of compounds known for their utility as water scavengers.[2] Its physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₈H₁₈O₃[3]
Molecular Weight 162.23 g/mol [3]
CAS Number 74252-65-6[3]
Appearance Colorless liquid
Boiling Point 120-121 °C
Density 1.261 g/cm³ at 25 °C

Mechanism of Dehydration: An Irreversible Reaction

The efficacy of 1,1,1-trimethoxy-3-methylbutane as a dehydrating agent stems from its acid-catalyzed hydrolysis. In the presence of a protic or Lewis acid catalyst, the orthoester reacts with water in an irreversible fashion to produce methyl isovalerate and two equivalents of methanol.[3]

The key to this process is that the byproducts (an ester and an alcohol) are typically inert under the reaction conditions and are more volatile than the starting orthoester, simplifying their removal during work-up. This reaction effectively consumes water, shifting the equilibrium of the primary transformation (e.g., esterification) to favor the desired product, in accordance with Le Châtelier's principle.

Caption: Acid-catalyzed hydrolysis of 1,1,1-trimethoxy-3-methylbutane.

Applications in Organic Synthesis

The primary utility of 1,1,1-trimethoxy-3-methylbutane is in driving equilibrium reactions that produce water. Its liquid form allows for homogenous reaction mixtures, often leading to milder conditions compared to heterogeneous drying agents.

Fischer Esterification

The Fischer esterification, the reaction between a carboxylic acid and an alcohol, is a classic equilibrium-limited process.[4] The in-situ removal of water by an orthoester is a highly effective method to achieve high yields of the desired ester.[5][6]

Ketal and Acetal Formation

The protection of aldehydes and ketones as acetals or ketals is fundamental in multi-step synthesis.[7] This reaction is also reversible and requires the removal of water to proceed to completion. Orthoesters like 1,1,1-trimethoxy-3-methylbutane serve as both a dehydrating agent and, in some cases, a precursor to the protecting group itself, although less commonly than trimethyl orthoformate.[8][9]

Comparative Analysis with Other Dehydrating Agents

The choice of a dehydrating agent depends on several factors, including reaction scale, temperature, pH sensitivity, and work-up procedure. Here is a comparison of 1,1,1-trimethoxy-3-methylbutane with other common agents.

Dehydrating AgentMechanismByproductsAdvantagesDisadvantages
1,1,1-Trimethoxy-3-methylbutane ChemicalMethyl isovalerate, MethanolHomogeneous, irreversible, volatile byproductsRequires acid catalyst, introduces stoichiometry considerations
Trimethyl Orthoformate ChemicalMethyl formate, MethanolHomogeneous, irreversible, very volatile byproductsRequires acid catalyst, can sometimes participate in side reactions[2]
2,2-Dimethoxypropane ChemicalAcetone, MethanolHomogeneous, irreversible, volatile byproductsRequires acid catalyst, acetone byproduct can be reactive (e.g., self-condensation)[1]
Molecular Sieves (3Å/4Å) Physical (Adsorption)NoneHigh capacity, inert, easily removed by filtrationHeterogeneous (can be slow), must be activated, can be powdered leading to difficult filtration[1]
Anhydrous MgSO₄ / Na₂SO₄ Physical (Hydrate Formation)Hydrated SaltsInexpensive, easily removed by filtrationLower capacity, less efficient at high temperatures, can be slightly acidic (MgSO₄) or basic (Na₂SO₄)[1][10]

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a clear framework for implementation.

Caption: A generalized experimental workflow for a dehydration reaction.

Protocol 1: Fischer Esterification of Benzoic Acid with Ethanol

This protocol describes the formation of ethyl benzoate, using 1,1,1-trimethoxy-3-methylbutane to drive the reaction to completion.

Materials:

  • Benzoic Acid (1.0 eq)

  • Anhydrous Ethanol (3.0 eq)

  • 1,1,1-Trimethoxy-3-methylbutane (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add benzoic acid (e.g., 5.0 g, 40.9 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (50 mL) and anhydrous ethanol (7.1 mL, 122.8 mmol). Stir until all solids dissolve.

  • Dehydrating Agent: Add 1,1,1-trimethoxy-3-methylbutane (8.8 mL, 49.1 mmol).

  • Catalyst: Add p-TsOH monohydrate (0.39 g, 2.05 mmol).

  • Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzoic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench the acid catalyst.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure ethyl benzoate.

Protocol 2: Ketalization of Cyclohexanone with Ethylene Glycol

This protocol details the protection of cyclohexanone as 1,4-dioxaspiro[4.5]decane.

Materials:

  • Cyclohexanone (1.0 eq)

  • Ethylene Glycol (1.1 eq)

  • 1,1,1-Trimethoxy-3-methylbutane (1.2 eq)

  • Camphorsulfonic acid (CSA) (0.02 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (filled with toluene) topped with a reflux condenser, add cyclohexanone (e.g., 5.0 mL, 48.2 mmol) and anhydrous toluene (40 mL).

  • Reagent Addition: Add ethylene glycol (2.96 mL, 53.0 mmol).

  • Dehydrating Agent: Add 1,1,1-trimethoxy-3-methylbutane (10.3 mL, 57.8 mmol). The Dean-Stark trap serves as a secondary, visual indicator of water removal but is not strictly necessary when using the orthoester.

  • Catalyst: Add CSA (0.22 g, 0.96 mmol).

  • Reaction: Heat the mixture to reflux. Stir for 2-4 hours, monitoring by GC or TLC for the disappearance of cyclohexanone.

  • Work-up: Cool the reaction to room temperature. Quench by adding saturated NaHCO₃ solution (30 mL).

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with toluene (2 x 20 mL).

  • Washing: Combine the organic layers, wash with brine (40 mL), and dry over anhydrous potassium carbonate (K₂CO₃) to prevent any reversal.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The crude ketal can be purified by vacuum distillation.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Reaction is sluggish or stalls Insufficient catalyst; Inactive catalyst (hydrolyzed); Reagents contain water; Insufficient dehydrating agent.Add a fresh portion of catalyst. Ensure all reagents and solvents are anhydrous. Add an additional 0.2 eq of the orthoester.
Low Yield Incomplete reaction; Product loss during work-up; Reversible reaction equilibrium not sufficiently shifted.Increase reaction time or temperature. Ensure pH is basic during work-up to prevent hydrolysis of ketals/esters. Use a higher excess of the orthoester (e.g., 1.5 eq).
Formation of side products Reaction temperature too high; Catalyst-mediated side reactions.Lower the reaction temperature. Screen alternative acid catalysts (e.g., CSA instead of p-TsOH, or a Lewis acid).

Safety Precautions

1,1,1-Trimethoxy-3-methylbutane is a flammable liquid and may cause skin, eye, and respiratory irritation.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

1,1,1-Trimethoxy-3-methylbutane is a potent and practical chemical dehydrating agent for a range of acid-catalyzed reactions in organic synthesis. Its ability to irreversibly consume water and produce neutral, volatile byproducts makes it an excellent choice for driving equilibrium-limited processes to completion. By understanding its mechanism and adhering to the detailed protocols provided, researchers can effectively leverage this reagent to enhance reaction efficiency and achieve higher product yields.

References

  • SAFETY DATA SHEET (1-bromo-3-methylbutane). MilliporeSigma.
  • SAFETY DATA SHEET (1-Chloro-3-methylbutane). Thermo Fisher Scientific.
  • SAFETY DATA SHEET (1,1,1-Tris(hydroxymethyl)ethane). Fisher Scientific.
  • Ketalization with Tetramethoxysilane: QM Mechanism Investigation. QM Magic Class.
  • SAFETY DATA SHEET (2-Amino-1-methoxybutane). TCI Chemicals.
  • Process for the preparation of ketals. Google Patents (US5399778A).
  • Comparative efficiencies of various dehydrating agents used for drying gases. Bureau of Standards Journal of Research.
  • Safety data sheet. LGC Standards.
  • A Comparative Guide to Dehydrating Agents in Organic Synthesis: Benchmarking 1,3-Dimethoxypropane. BenchChem.
  • 1,1,1-Trimethoxy-3-methylbutane. NIST Chemistry WebBook.
  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend.
  • Ester synthesis by esterification. Organic Chemistry Portal.
  • Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate.
  • Mechanism for catalytic orthoformate hydrolysis in the presence of.... ResearchGate.
  • 2-chlorine-1,1,1-trimethoxyethane preparing method. Google Patents (CN105367391A).
  • METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. Organic Syntheses Procedure.
  • Ethane, 1,1,1-trimethoxy-. NIST Chemistry WebBook.
  • Trimethoxymethane: applications in organic synthesis. ChemicalBook.
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen.
  • Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. MDPI.
  • INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS. DTIC.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in 1,1,1-Trimethoxy-3-methylbutane synthesis

Welcome to the Technical Support Center for the synthesis of 1,1,1-Trimethoxy-3-methylbutane (commonly known as trimethyl orthoisovalerate). As a Senior Application Scientist, I frequently observe that yield attrition in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,1,1-Trimethoxy-3-methylbutane (commonly known as trimethyl orthoisovalerate).

As a Senior Application Scientist, I frequently observe that yield attrition in orthoester synthesis is rarely a failure of the chemistry itself, but rather a breakdown in environmental control. The Pinner synthesis of 1,1,1-trimethoxy-3-methylbutane is an elegant but unforgiving process[1]. The intermediate imidate salt is a kinetic product that demands strict anhydrous conditions and precise thermal management[2].

This guide is designed to provide drug development professionals and synthetic chemists with a self-validating framework to optimize reaction yields, troubleshoot common bottlenecks, and understand the mechanistic causality behind each protocol step.

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis of 1,1,1-trimethoxy-3-methylbutane relies on a classical two-step Pinner reaction.

  • Step 1 (Addition): Isovaleronitrile (3-methylbutanenitrile) is reacted with a near-stoichiometric amount of anhydrous methanol in the presence of anhydrous hydrogen chloride gas. The HCl protonates the nitrile, vastly increasing its electrophilicity and allowing methanol to attack, forming methyl isovalerimidate hydrochloride.

  • Step 2 (Substitution): The isolated imidate salt is subjected to an excess of methanol. The addition of methanol and subsequent elimination of ammonia (trapped as ammonium chloride) yields the target orthoester.

The primary enemy of this reaction is water. Moisture intrusion at any stage will irreversibly funnel the highly reactive intermediates into a thermodynamic sink: methyl isovalerate (the ester byproduct)[3].

PinnerMechanism N1 Isovaleronitrile + MeOH N2 HCl(g) Saturation (0°C) N1->N2 Step 1: Pinner Addition N3 Imidate Hydrochloride (Kinetic Intermediate) N2->N3 Strictly Anhydrous N7 H₂O Intrusion N2->N7 Moisture Present N4 Excess MeOH (25-40°C) N3->N4 Step 2: Methanolysis N5 1,1,1-Trimethoxy-3-methylbutane (Target Orthoester) N4->N5 Basic Quench (pH 8-9) N6 Methyl Isovalerate (Thermodynamic Sink) N4->N6 Acidic Workup N7->N6 Irreversible Hydrolysis

Fig 1. Mechanistic workflow and troubleshooting logic for trimethyl orthoisovalerate synthesis.

Part 2: Self-Validating Experimental Protocol

To ensure high yields, every step of this protocol includes built-in validation checks. Do not proceed to the next step if a validation check fails.

Phase 1: Imidate Salt Formation
  • Apparatus Setup: Equip a flame-dried 3-neck flask with a mechanical stirrer, a subsurface gas dispersion tube, and a CaCl₂ drying tube. Purge the system with ultra-high-purity (UHP) Argon.

  • Reagent Charging: Dissolve isovaleronitrile (1.0 eq) and strictly anhydrous methanol (1.05 eq, distilled over Mg/I₂ or stored over 3Å molecular sieves) in anhydrous diethyl ether.

  • Thermal Control: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0 °C.

  • HCl Saturation: Bubble anhydrous HCl gas (passed through a concentrated H₂SO₄ trap) into the solution. Maintain the internal temperature below 5 °C. Causality: The reaction is highly exothermic. Temperatures above 10 °C will provide the activation energy required for side reactions and premature esterification[2].

  • Maturation: Once the solution is saturated (indicated by a plateau in mass gain), seal the flask and stir at 0–5 °C for 16–24 hours.

  • Isolation: Filter the precipitate rapidly under an argon blanket, wash with cold anhydrous ether, and dry under high vacuum.

    • Self-Validation Check: The methyl isovalerimidate hydrochloride must present as a stark white, free-flowing crystalline solid. If the solid is gummy, off-white, or yellow, moisture has compromised the reaction. Do not proceed to Phase 2; discard the batch and regenerate your drying agents.

Phase 2: Methanolysis to Orthoester
  • Methanolysis: Suspend the validated imidate hydrochloride in a vast excess of anhydrous methanol (5.0 to 10.0 eq).

  • Substitution: Stir the suspension at 25 °C to 40 °C for 24–48 hours. Causality: The excess methanol drives the equilibrium toward the orthoester, displacing ammonia as NH₄Cl.

    • Self-Validation Check: During this period, the fluffy white suspension of the imidate salt will gradually be replaced by a finer, denser, sand-like precipitate of ammonium chloride.

  • Basic Quench (Critical Step): Before exposing the reaction to air or aqueous workup, add a methanolic solution of sodium methoxide until the mixture reaches a pH of 8.0–9.0.

    • Self-Validation Check: Orthoesters are highly stable in base but rapidly hydrolyze in acid. Failing to neutralize residual HCl will quantitatively destroy the orthoester during concentration, reverting it to methyl isovalerate[3].

  • Purification: Filter off the NH₄Cl salts. Concentrate the filtrate under reduced pressure and purify the crude liquid via fractional distillation under vacuum to yield pure 1,1,1-trimethoxy-3-methylbutane.

Part 3: Parameter Optimization Matrix

Use the following data table to calibrate your reaction conditions and understand the consequences of parameter deviation.

ParameterOptimal TargetMechanistic RationaleConsequence of Deviation
Nitrile : MeOH Ratio (Step 1) 1.0 : 1.05Limits unreacted MeOH which can prematurely trigger methanolysis before complete imidate precipitation.Low imidate yield; premature orthoester formation leading to mixed, difficult-to-separate product streams.
HCl Saturation Temp 0 °C to 5 °CMaximizes solubility of HCl gas while kinetically favoring the imidate over the thermodynamic ester.>10 °C accelerates irreversible hydrolysis to methyl isovalerate via trace ambient moisture[2].
Methanolysis Temp (Step 2) 25 °C to 40 °CProvides the necessary activation energy for the nucleophilic substitution of the imidate by MeOH.<20 °C stalls the reaction; >50 °C risks thermal degradation and volatilization of reagents.
Workup pH 8.0 - 9.0Neutralizing residual HCl is mandatory to lock the molecule in its stable orthoester form.Acidic aqueous workup quantitatively destroys the orthoester, reverting it to the ester[3].

Part 4: Troubleshooting FAQs

TroubleshootingTree Issue Low Orthoester Yield Q1 Is the imidate salt forming properly? Issue->Q1 NoImidate Check HCl saturation & maintain temp <5°C Q1->NoImidate No (Low Conversion) YesImidate Is ester byproduct dominant in NMR/GC? Q1->YesImidate Yes (White Solid) EsterHigh Ensure basic workup & anhydrous MeOH YesImidate->EsterHigh Yes (Hydrolysis) EsterLow Increase methanolysis time/temp to 40°C YesImidate->EsterLow No (Incomplete Reaction)

Fig 2. Decision tree for diagnosing and resolving low yields in orthoester synthesis workflows.

Q: Why is my final product heavily contaminated with methyl isovalerate? A: Methyl isovalerate is the thermodynamic sink of this reaction pathway. Its presence indicates water intrusion at either step. In Step 1, water hydrolyzes the highly electrophilic nitrilium intermediate. In Step 2, acidic workup conditions catalyze the hydrolysis of the newly formed orthoester[3]. Ensure all glassware is flame-dried, use strictly anhydrous reagents, and always quench Step 2 with sodium methoxide before exposing the mixture to air or water.

Q: My imidate salt is forming as a sticky, off-white gum instead of a free-flowing powder. How do I recover it? A: You cannot recover it. A gummy intermediate indicates that the imidate hydrochloride has absorbed moisture and begun decomposing into the ester and ammonium chloride[2]. This is a self-validating failure point. Discard the batch, regenerate your drying agents (e.g., Drierite in your drying tubes), and verify the integrity of your HCl gas source.

Q: Can I skip the isolation of the imidate salt and run a one-pot synthesis? A: While one-pot syntheses are reported for simpler nitriles (like acetonitrile), the steric bulk of the isobutyl group in isovaleronitrile slows down the initial Pinner addition. Attempting a one-pot reaction typically results in poor conversion and complex mixtures of unreacted nitrile, ester, and orthoester. Isolating the imidate salt purifies the intermediate and resets the stoichiometric baseline for the methanolysis step.

Q: What are the primary downstream applications for 1,1,1-trimethoxy-3-methylbutane? A: Beyond serving as a protecting group, it is a critical reagent for generating complex imidates. For example, it is utilized to facilitate highly enantioselective [2,3]-sigmatropic rearrangements in the asymmetric synthesis of α-amino ketimine derivatives[4].

References[4] Title: N-Polyfluoroarylation-Triggered Rearrangement of Enesulfinamidines: Asymmetric Synthesis of α-Amino Ketimine Derivatives

Sources

Optimization

Technical Support Center: Purification &amp; Vacuum Distillation of 1,1,1-Trimethoxy-3-methylbutane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity issues when isolating orthoesters...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity issues when isolating orthoesters. 1,1,1-Trimethoxy-3-methylbutane (commonly known as trimethyl orthoisovalerate) is a highly valuable, yet notoriously sensitive reagent.

The primary challenge in its purification lies in its extreme vulnerability to acid-catalyzed hydrolysis and thermal degradation. This guide provides a self-validating system of protocols, ensuring that every step—from crude neutralization to vacuum distillation—is grounded in mechanistic chemical principles to guarantee high-purity recovery.

Physicochemical Data Summary

Understanding the physical parameters of your target compound is the first step in designing a successful distillation protocol. Below is the quantitative data for 1,1,1-Trimethoxy-3-methylbutane[1][2].

PropertyValue
Chemical Name 1,1,1-Trimethoxy-3-methylbutane
CAS Registry Number 74252-65-6
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol
Boiling Point (Atmospheric) 149.2 °C at 760 mmHg
Density (Theoretical) 0.9 g/cm³
Appearance Clear, colorless liquid
Storage Temperature 4 °C (under inert atmosphere)

Mechanistic Grounding: The Causality of Orthoester Degradation

Before attempting distillation, one must understand why orthoesters fail. Orthoesters are stable in neutral and highly basic environments but undergo rapid, irreversible hydrolysis in mildly acidic conditions[3].

Even the trace acidity of untreated glassware or ambient atmospheric moisture can trigger a cascade reaction. The orthoester reacts with water, catalyzed by protons, to form a hemiorthoester intermediate. This intermediate rapidly collapses into methyl isovalerate (an ester) and methanol. Therefore, every step of our protocol is designed to eliminate either moisture or protons from the system.

Degradation Orthoester 1,1,1-Trimethoxy- 3-methylbutane Intermediate Hemiorthoester Intermediate Orthoester->Intermediate +H2O, H+ (Trace) Products Methyl Isovalerate + 2 Methanol Intermediate->Products Fast Breakdown

Acid-catalyzed hydrolysis pathway of 1,1,1-Trimethoxy-3-methylbutane.

Troubleshooting & FAQs

Q1: My distilled product shows a strong ester peak (C=O stretch at ~1740 cm⁻¹) in the IR spectrum. What went wrong? A1: Your product underwent acid-catalyzed hydrolysis during distillation. This is the most common mode of failure. To prevent this, the crude mixture must be strictly neutralized, and the distillation must be performed over a non-volatile base (such as a trace amount of sodium methoxide or anhydrous K₂CO₃). Furthermore, ensure all glassware is base-washed and oven-dried prior to assembly.

Q2: The distillation mixture bumps violently under vacuum, leading to product contamination in the receiving flask. How do I stabilize the boil? A2: Bumping is typically caused by residual low-boiling solvents (e.g., methanol from the synthesis) flashing off rapidly under reduced pressure, or a lack of nucleation sites. Solution: First, perform a step-down vacuum protocol to remove residual solvents at room temperature before applying heat. Second, use a magnetic stir bar or a glass capillary bleed (connected to dry nitrogen) to provide continuous nucleation. Never use standard boiling chips for vacuum distillation, as their pores quickly become inactive under reduced pressure.

Q3: Why must I use vacuum distillation when the atmospheric boiling point is 149.2 °C? A3: While the compound boils at 149.2 °C at 760 mmHg[2], prolonged thermal stress near 150 °C significantly increases the kinetic rate of thermal decomposition and exacerbates any trace acid-catalyzed side reactions. Vacuum distillation lowers the boiling point (e.g., to ~45–55 °C at 15–20 Torr), preserving the structural integrity of the orthoester.

Q4: How should the purified orthoester be stored to maximize shelf life? A4: Store the purified liquid in a tightly sealed, amber glass bottle under an inert atmosphere (Argon or Nitrogen) at 4 °C[2]. Add activated 3Å or 4Å molecular sieves to the bottle to act as a continuous water scavenger, ensuring the environment remains strictly anhydrous.

Standard Operating Procedure (SOP): Purification and Vacuum Distillation

The following protocol is a self-validating workflow. By neutralizing acids and removing water prior to thermal exposure, you systematically eliminate the variables that cause orthoester degradation.

Purification Crude Crude 1,1,1-Trimethoxy- 3-methylbutane Neutralize Acid Neutralization (Wash with 2% NaOH) Crude->Neutralize Remove HCl/Acid Dry Drying Phase (Anhydrous K2CO3) Neutralize->Dry Remove H2O Filter Filtration (Under N2/Ar) Dry->Filter Isolate organic phase Distill Vacuum Distillation (Over trace NaOMe) Filter->Distill Prevent thermal degradation Pure Pure Orthoester (Store over Mol Sieves) Distill->Pure Collect main fraction

Step-by-step purification and vacuum distillation workflow for crude orthoesters.

Step-by-Step Methodology:

Step 1: Pre-treatment of Glassware Wash all distillation glassware (Vigreux column, short-path distillation head, receiving flasks) with a dilute base solution (e.g., 1% KOH in isopropanol), rinse with distilled water, and dry in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot and purge continuously with dry Nitrogen or Argon.

Step 2: Neutralization and Washing If the crude 1,1,1-Trimethoxy-3-methylbutane contains acidic byproducts from the synthesis phase, wash the organic layer with a cold 2% aqueous NaOH solution, followed by a brine wash. Causality: This chemically neutralizes the environment, preventing the acid-catalyzed degradation pathway during the heating phase.

Step 3: Drying Transfer the neutralized organic layer to an Erlenmeyer flask and dry over anhydrous K₂CO₃. Critical Note: Avoid acidic drying agents like MgSO₄ or CaCl₂ as they will induce hydrolysis. Stir for 2 hours, then filter under an inert atmosphere.

Step 4: Preparation for Distillation Transfer the dried crude mixture to the distillation pot. Add a small amount of a non-volatile base (e.g., 0.1–0.5 wt% sodium methoxide or a few pellets of solid KOH) directly to the distillation flask. Add a Teflon-coated magnetic stir bar.

Step 5: Degassing (Step-Down Vacuum) Begin stirring. Apply a mild vacuum (e.g., 100 Torr) at room temperature to pull off any residual low-boiling solvents (like methanol). Gradually lower the pressure to the target vacuum (e.g., 10–20 Torr) to prevent bumping.

Step 6: Fractional Vacuum Distillation Slowly apply heat using an oil bath. Monitor the vapor temperature at the distillation head.

  • Fore-run: Discard the initial fraction, which typically contains residual solvents and moisture.

  • Main Fraction: Collect the pure 1,1,1-Trimethoxy-3-methylbutane. At 15–20 Torr, expect the vapor temperature to stabilize significantly lower than its 149.2 °C atmospheric boiling point[2] (typically around 45–55 °C, depending on exact pressure).

Step 7: Collection and Storage Break the vacuum with dry Nitrogen/Argon. Transfer the pure product to a pre-dried, amber glass bottle containing activated 4Å molecular sieves. Seal tightly and store at 4 °C[2].

References

  • Title: 1,1,1-Trimethoxy-3-methylbutane - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: CAS 74252-65-6 | 1,1,1-trimethoxy-3-methylbutane Source: American Elements URL: [Link]

  • Title: TRIETHYL ORTHOFORMATE (Orthoester handling and distillation protocols) Source: Ataman Kimya URL: [Link]

  • Title: Multifunctional Poly(amine-co-ester-co-orthoester) for Efficient and Safe Gene Delivery Source: ACS Biomaterials Science & Engineering URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1,1,1-Trimethoxy-3-methylbutane reactions

Welcome to the Advanced Applications Support Center As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the reactivity of bulky orthoesters. 1,1,1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the reactivity of bulky orthoesters. 1,1,1-Trimethoxy-3-methylbutane (trimethyl isovalerate orthoester) presents unique steric challenges due to its isobutyl moiety. This technical support guide provides field-proven, self-validating protocols and mechanistic insights to help you successfully force these stubborn substrates to react.

Mechanistic Workflow: Bypassing Steric Hindrance

To understand how to manipulate 1,1,1-Trimethoxy-3-methylbutane, we must visualize the reaction pathway. Direct attack is impossible; the system must be forced into a planar intermediate.

MechanisticWorkflow A 1,1,1-Trimethoxy- 3-methylbutane (sp3, Hindered) C Oxocarbenium Ion (sp2, Planar) A->C Activation - CH3O-LA B Lewis Acid (TMSOTf) B->C D Transesterification (Thermodynamic) C->D + R-OH E Nucleophilic Addition (Kinetic Trapping) C->E + Nucleophile

Figure 1: Mechanistic workflow for overcoming steric hindrance via oxocarbenium ion generation.

FAQ: Theoretical & Mechanistic Insights

Q: Why does 1,1,1-Trimethoxy-3-methylbutane resist standard transesterification or nucleophilic attack? A: The resistance is a function of severe steric hindrance and stereoelectronic ground-state stabilization. The isobutyl group (-CH2CH(CH3)2) creates a bulky umbrella over the central orthoester carbon. Direct bimolecular nucleophilic substitution (SN2) is sterically forbidden. Reactions must proceed via a unimolecular (SN1-like) pathway involving the generation of an oxocarbenium ion[1]. By transitioning from a crowded sp³ hybridized state to a planar sp² hybridized state, the steric clash is temporarily relieved, allowing nucleophilic attack from the less hindered face[1].

Q: Which catalysts are most effective for activating this specific orthoester? A: While mild Brønsted acids (like p-TsOH) work for unhindered orthoesters (e.g., trimethyl orthoformate), bulky orthoesters require strong, oxophilic Lewis acids. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the gold standard[2]. TMSOTf irreversibly coordinates with a methoxy group, driving the expulsion of methoxysilane and rapidly generating the reactive oxocarbenium intermediate under mild conditions[3].

Troubleshooting Guide: Practical Issues & Solutions

Issue 1: Stalled Transesterification with Complex Alcohols

  • Symptom: The reaction plateaus at 20-30% conversion when attempting to exchange methoxy groups for larger alkoxy groups.

  • Causality: Transesterification is a reversible equilibrium process. The bulky isobutyl group shifts the thermodynamic equilibrium heavily toward the smaller methoxy ground state.

  • Solution: Implement continuous thermodynamic control. The equilibrium must be shifted in the forward direction by continuously distilling off the low-boiling methanol byproduct[4]. Use a Dean-Stark apparatus or a Soxhlet extractor filled with activated 4Å molecular sieves to sequester the methanol irreversibly.

Issue 2: Poor Yields in C-C Bond Forming Reactions

  • Symptom: High recovery of starting material or formation of elimination byproducts during Grignard, enolate, or alkyne additions.

  • Causality: Adding the nucleophile simultaneously with the Lewis acid leads to competitive coordination, deactivating the catalyst before the hindered oxocarbenium ion can form. Furthermore, the steric hindrance of the isobutyl group severely impacts the kinetics of the reaction, requiring careful temperature modulation[5].

  • Solution: Use a sequential "pre-activation" protocol. Add TMSOTf to the orthoester at -78°C to pre-form the oxocarbenium ion before introducing the nucleophile[5].

Quantitative Data: Catalyst Efficacy Comparison

To select the appropriate activation strategy, refer to the following empirical data summarizing catalyst performance for highly hindered orthoesters:

CatalystRelative Activation RateOxocarbenium StabilityRecommended Application
p-TsOH (Brønsted)LowPoorHydrolysis; unsuitable for complex synthesis.
BF3·OEt2 (Lewis)ModerateModerateMild transesterifications with primary alcohols.
TiCl4 (Lewis)HighGoodReactions requiring chelation control.
TMSOTf (Lewis)Very HighExcellentComplex C-C bond formations; bulky nucleophiles.

Self-Validating Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Transesterification (Thermodynamic Control)

This protocol utilizes physical separation to drive an unfavorable equilibrium forward.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a short-path distillation head and a receiving flask submerged in an ice bath.

  • Reagents: Dissolve 1,1,1-Trimethoxy-3-methylbutane (1.0 equiv) and the target bulky alcohol (3.5 equiv) in anhydrous toluene (0.5 M).

  • Activation: Add catalytic BF3·OEt2 (0.1 equiv) dropwise at room temperature under argon.

  • Thermodynamic Shift: Gradually heat the reaction to 110°C.

  • Self-Validation Step: The reaction progress is physically validated by the collection of methanol in the receiving flask. The reaction is complete when the theoretical volume of methanol (approx. 3 equivalents based on density) has been distilled over.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the Lewis acid, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Nucleophilic Addition via Pre-Formed Oxocarbenium Ion

This protocol uses kinetic trapping to prevent catalyst deactivation.

  • Pre-activation: In a flame-dried Schlenk tube under argon, dissolve 1,1,1-Trimethoxy-3-methylbutane (1.0 equiv) in anhydrous CH2Cl2 (0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.

  • Ion Generation: Add TMSOTf (1.1 equiv) dropwise. Stir for 30 minutes at -78°C.

    • Note: The solution may turn slightly yellow, indicating the formation of the oxocarbenium species.

  • Nucleophilic Attack: Slowly add the carbon nucleophile (e.g., silyl enol ether or organocuprate) (1.5 equiv) down the side of the flask. Maintain at -78°C for 2 hours, then slowly warm to 0°C.

  • Self-Validation Step: Perform a TLC analysis (Hexanes/EtOAc). The complete disappearance of the high-Rf orthoester spot and the appearance of a lower-Rf acetal/ketal derivative confirms the successful consumption of the intermediate.

  • Quench: Quench at 0°C with anhydrous triethylamine (2.0 equiv) before adding water to prevent undesired hydrolysis of the newly formed product.

References

  • Aspects of chemical transglycosylations in modern glycoside synthesis† Indian Chemical Society URL
  • National Institutes of Health (PMC)
  • Review Article RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION Bioinfo Publications URL
  • Protected syn Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals Universitat de Barcelona URL
  • American Chemical Society (ACS)

Sources

Optimization

Technical Support Center: Stability of 1,1,1-Trimethoxy-3-methylbutane in Anhydrous Solvents

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 1,1,1-trimethoxy-3-methylbutane and the critical role of solvent selection in its successful application. As an orthoester, 1,1,1-trimethoxy-3-methylbutane is a powerful reagent in organic synthesis, but its utility is contingent on maintaining its structural integrity, which is highly sensitive to the experimental environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 1,1,1-trimethoxy-3-methylbutane degradation?

A1: The primary degradation pathway for 1,1,1-trimethoxy-3-methylbutane, like all orthoesters, is acid-catalyzed hydrolysis.[1][2] In the presence of even trace amounts of water and an acid catalyst, it will hydrolyze to form methyl isovalerate and methanol.[3][4] This reaction is often irreversible and can significantly reduce the yield of your desired product. The compound is generally stable under neutral or basic conditions.[1]

Q2: Why is the choice of an anhydrous solvent so critical?

A2: Anhydrous (water-free) solvents are essential to prevent the hydrolysis of 1,1,1-trimethoxy-3-methylbutane.[5][6] Water can be introduced into a reaction from various sources, including the solvent itself, atmospheric moisture, or improperly dried glassware. Using a properly dried, non-protic solvent minimizes the primary reactant for the degradation of the orthoester.

Q3: What are the characteristics of an ideal anhydrous solvent for 1,1,1-trimethoxy-3-methylbutane?

A3: An ideal solvent should be:

  • Aprotic: Protic solvents, such as alcohols and water, can participate in exchange reactions or directly contribute to hydrolysis. Aprotic solvents lack acidic protons and are therefore less reactive with the orthoester.

  • Non-hygroscopic: Solvents that readily absorb moisture from the atmosphere are more challenging to keep anhydrous.

  • Inert to reaction conditions: The solvent should not participate in the desired chemical transformation.

  • Capable of dissolving reactants: All starting materials should be soluble in the chosen solvent to ensure a homogeneous reaction mixture.

Q4: Can I use common ethereal solvents like THF or diethyl ether?

A4: Yes, ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are often good choices for reactions involving orthoesters, provided they are rigorously dried. They are aprotic and can dissolve a wide range of organic compounds. However, they can absorb moisture from the air if not handled under an inert atmosphere. It is also important to be aware of the potential for peroxide formation in aged ethereal solvents.

Q5: What about halogenated solvents like dichloromethane (DCM) or chloroform?

A5: Dichloromethane and chloroform can be used, but it is crucial to ensure they are free of acidic impurities. Commercial grades of these solvents can contain trace amounts of HCl, which will catalyze the hydrolysis of 1,1,1-trimethoxy-3-methylbutane. It is often recommended to pass these solvents through a plug of basic alumina before use to remove any acidic residue.

Troubleshooting Guide

This section addresses common problems encountered during experiments with 1,1,1-trimethoxy-3-methylbutane.

Problem 1: Low or no yield of the desired product, with the presence of methyl isovalerate as a byproduct.

  • Probable Cause: Hydrolysis of the 1,1,1-trimethoxy-3-methylbutane due to the presence of water and/or acid.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: The most likely culprit is residual water in the solvent. Before starting the reaction, ensure your solvent is properly dried. For highly sensitive reactions, it is recommended to use freshly distilled solvent or solvent from a commercial solvent purification system. You can also use chemical tests, such as the sodium benzophenone ketyl indicator for THF, to visually confirm the absence of water.[7]

    • Check for Acidic Contamination: If using halogenated solvents, test for acidity. If you suspect your substrate or other reagents may be acidic, consider adding a non-nucleophilic base, such as proton sponge, to the reaction mixture.

    • Ensure Proper Glassware Preparation: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at >120°C for several hours and allowing to cool in a desiccator or under a stream of inert gas.

    • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. Use Schlenk line techniques or a glovebox for highly sensitive reactions.

Problem 2: Inconsistent reaction outcomes.

  • Probable Cause: Variable amounts of moisture being introduced into the reaction.

  • Troubleshooting Steps:

    • Standardize Solvent Drying Protocol: Implement a consistent and rigorous solvent drying procedure for all experiments.

    • Use a Fresh Bottle of Reagent: If you have been using an older bottle of 1,1,1-trimethoxy-3-methylbutane, it may have been compromised by repeated exposure to the atmosphere. Consider using a fresh, sealed bottle.

    • Handle Reagents Under Inert Atmosphere: Dispense all reagents, including the orthoester and any catalysts, under a positive pressure of inert gas.

Recommended Anhydrous Solvents and Their Properties

The choice of solvent will depend on the specific requirements of your reaction (e.g., temperature, solubility of reactants). The following table provides a comparison of commonly used anhydrous solvents suitable for reactions with 1,1,1-trimethoxy-3-methylbutane.

SolventBoiling Point (°C)Dielectric Constant (20°C)PolarityRecommended Drying Method(s)
Tetrahydrofuran (THF) 667.5Polar AproticDistillation from sodium/benzophenone; Activated molecular sieves (3Å)
Dichloromethane (DCM) 39.69.1Polar AproticDistillation from CaH₂; Activated molecular sieves (4Å); Passage through basic alumina
Toluene 110.62.4NonpolarDistillation from sodium; Activated molecular sieves (4Å)
Acetonitrile 81.637.5Polar AproticDistillation from CaH₂ or P₂O₅; Activated molecular sieves (3Å)
1,4-Dioxane 1012.2NonpolarDistillation from sodium/benzophenone; Activated molecular sieves (4Å)
Hexanes ~691.9NonpolarDistillation from CaH₂; Activated molecular sieves (4Å)

Data compiled from various sources.[8][9][10][11]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using 1,1,1-Trimethoxy-3-methylbutane

This protocol outlines the essential steps for setting up a reaction that requires anhydrous conditions.

1. Glassware Preparation:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) should be disassembled and cleaned.
  • Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, preferably overnight.
  • Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (nitrogen or argon) to cool.

2. Solvent Preparation:

  • Use a freshly dried solvent. If distilling, collect the solvent directly into the reaction flask under an inert atmosphere.
  • If using a solvent from a bottle with a septum, use a dry, nitrogen-flushed syringe and needle to transfer the solvent.

3. Reagent Handling:

  • All solid reagents should be dried in a vacuum oven or desiccator.
  • Liquid reagents, including 1,1,1-trimethoxy-3-methylbutane, should be handled using dry syringes under an inert atmosphere.[12]

4. Reaction Setup:

  • Charge the reaction flask with the solid reagents under a positive flow of inert gas.
  • Add the anhydrous solvent via syringe or cannula.
  • Stir the mixture to dissolve the solids.
  • Add the liquid reagents, including 1,1,1-trimethoxy-3-methylbutane, dropwise via a syringe through a septum.
  • Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil is a simple way to monitor this.

Visualizing Key Concepts

Hydrolysis Mechanism of 1,1,1-Trimethoxy-3-methylbutane

Hydrolysis_Mechanism Orthoester 1,1,1-Trimethoxy-3-methylbutane Protonated_Orthoester Protonated Orthoester Orthoester->Protonated_Orthoester + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Orthoester->Carbocation - CH3OH Hemiacetal_Ether Hemiacetal Ether Carbocation->Hemiacetal_Ether + H2O Protonated_Ester Protonated Ester Hemiacetal_Ether->Protonated_Ester - H+ Ester Methyl Isovalerate Protonated_Ester->Ester - H+ Methanol Methanol Solvent_Selection_Workflow Start Start: Reaction with 1,1,1-Trimethoxy-3-methylbutane Check_Compatibility Check Reactant Solubility & Inertness Start->Check_Compatibility Select_Solvent Select Aprotic Solvent Check_Compatibility->Select_Solvent Drying_Method Choose Appropriate Drying Method Select_Solvent->Drying_Method Dry_Solvent Dry Solvent Rigorously Drying_Method->Dry_Solvent Store_Solvent Store Under Inert Atmosphere Dry_Solvent->Store_Solvent Setup_Reaction Set Up Reaction Under Inert Atmosphere Store_Solvent->Setup_Reaction End Proceed with Reaction Setup_Reaction->End

Sources

Troubleshooting

Technical Support Center: Reducing Byproduct Formation in 1,1,1-Trimethoxy-3-methylbutane Synthesis

Welcome to the technical support center for the synthesis of 1,1,1-Trimethoxy-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,1,1-Trimethoxy-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments. Here, we will delve into the causality behind common experimental issues and provide field-proven insights and protocols to enhance the purity and yield of your target molecule.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,1,1-Trimethoxy-3-methylbutane and what are the primary byproducts?

A1: The most prevalent method for synthesizing orthoesters like 1,1,1-Trimethoxy-3-methylbutane is the Pinner reaction.[1][2] This reaction involves the acid-catalyzed reaction of a nitrile (3-methylbutanenitrile) with an excess of an alcohol (methanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[1][2][3]

The primary byproducts of concern in this synthesis are:

  • Methyl 3-methylbutanoate (Ester): This is the most common byproduct and arises from the hydrolysis of the target orthoester or the intermediate imino ester hydrochloride (Pinner salt) by any trace amounts of water present in the reaction mixture.[1][2]

  • N-methyl-3-methylbutanamide (Amide): This can form from the rearrangement of the intermediate imino ester hydrochloride, especially at elevated temperatures.[4][5]

  • Ammonium chloride (NH₄Cl): This is an inorganic byproduct of the Pinner reaction.[1][2]

  • Dimethyl ether: This can be formed from the acid-catalyzed dehydration of methanol, particularly if the reaction temperature is not well-controlled.

  • Unreacted starting materials: Incomplete conversion will lead to the presence of 3-methylbutanenitrile and methanol in the final product mixture.

Q2: My reaction is producing a significant amount of methyl 3-methylbutanoate. What is the likely cause and how can I prevent it?

A2: The formation of methyl 3-methylbutanoate is almost always due to the presence of water in your reaction system. Orthoesters and their Pinner salt intermediates are highly susceptible to acid-catalyzed hydrolysis.[1][2][6] Even minute quantities of water can lead to significant ester formation.

Prevention Strategies:

  • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the reaction.[2][7] This includes using anhydrous methanol and a nonpolar, anhydrous solvent like diethyl ether or dichloromethane.[2][7] Ensure all glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Dry HCl Gas: Use dry hydrogen chloride gas. Bubbling HCl gas from a cylinder through a drying agent (like concentrated sulfuric acid) before introducing it into the reaction mixture is a standard practice.

  • Control of Reaction Temperature: While the initial formation of the Pinner salt is often done at low temperatures (e.g., 0-5 °C), the subsequent alcoholysis to the orthoester may require gentle warming.[8] However, excessive temperatures can promote side reactions.[5]

Q3: I am observing the formation of an amide byproduct. What reaction conditions favor this, and how can I minimize it?

A3: Amide formation (N-methyl-3-methylbutanamide in this case) typically results from the thermal rearrangement of the intermediate imino ester hydrochloride (Pinner salt).[4][5] This side reaction is often favored by higher reaction temperatures.

Minimization Strategies:

  • Temperature Control: Maintaining a low to moderate temperature throughout the reaction is crucial.[5] The initial formation of the Pinner salt should be carried out at low temperatures (e.g., 0-5 °C).[8] If heating is required for the conversion to the orthoester, it should be done cautiously and for the minimum time necessary.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can increase the likelihood of amide formation. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time.

Q4: Can I use a Lewis acid instead of HCl for this reaction?

A4: Yes, Lewis acids can be used to promote Pinner-type reactions.[9] For example, trimethylsilyl triflate has been shown to be effective.[9] The use of a Lewis acid may offer advantages in terms of milder reaction conditions and easier handling compared to gaseous HCl. However, the formation of amide byproducts can still be a competing reaction, particularly with certain substrates like benzyl alcohols.[9]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 1,1,1-Trimethoxy-3-methylbutane.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of 1,1,1-Trimethoxy-3-methylbutane 1. Incomplete reaction. 2. Significant byproduct formation (ester, amide). 3. Loss of product during workup/purification.1. Increase reaction time or gently warm the reaction mixture after the initial Pinner salt formation. Monitor by TLC or GC. 2. Refer to the specific troubleshooting sections for ester and amide formation. 3. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup to neutralize excess acid before distillation. Ensure efficient extraction with a suitable organic solvent.
High Percentage of Methyl 3-methylbutanoate in Product Presence of water in the reaction.1. Ensure all reagents (methanol, solvent) are anhydrous. 2. Thoroughly dry all glassware before use. 3. Use dry HCl gas. 4. Conduct the reaction under an inert atmosphere.
Presence of N-methyl-3-methylbutanamide in Product 1. High reaction temperature. 2. Prolonged reaction time.1. Maintain low to moderate reaction temperatures. 2. Optimize reaction time by monitoring its progress.
Difficulty in Isolating Pure Product 1. Presence of multiple byproducts with similar boiling points. 2. Thermal decomposition during distillation.1. Use fractional distillation for purification. 2. Consider vacuum distillation to lower the boiling point and minimize thermal decomposition. 3. Flash column chromatography on silica gel can be an alternative for small-scale purifications.[10]

III. Experimental Protocols

Protocol 1: Optimized Pinner Reaction for 1,1,1-Trimethoxy-3-methylbutane Synthesis

This protocol is designed to maximize the yield of the desired orthoester while minimizing the formation of ester and amide byproducts.

Materials:

  • 3-Methylbutanenitrile

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

  • Anhydrous sodium carbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Reagent Addition: To the flask, add 3-methylbutanenitrile and a 3-fold molar excess of anhydrous methanol, dissolved in anhydrous diethyl ether.

  • Pinner Salt Formation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by observing the precipitation of the imino ester hydrochloride (Pinner salt). Continue the addition of HCl until the nitrile is consumed (can be monitored by TLC or GC).

  • Orthoester Formation: Once the Pinner salt formation is complete, stop the HCl addition and allow the reaction mixture to stir at room temperature for 12-24 hours. Alternatively, for faster conversion, the mixture can be gently warmed to 30-40 °C for a few hours. Monitor the disappearance of the Pinner salt and the formation of the orthoester.

  • Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum.

Protocol 2: Analytical Characterization of Reaction Mixture by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the components of your reaction mixture.[11][12][13]

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by adding it to a vial containing a small amount of a weak base (e.g., pyridine or triethylamine) to neutralize the acid catalyst.

  • Dilute the quenched sample with a suitable solvent (e.g., dichloromethane or diethyl ether).

GC-MS Parameters (Example):

  • Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-300 amu.

Data Analysis:

  • Identify the peaks corresponding to 1,1,1-Trimethoxy-3-methylbutane, methyl 3-methylbutanoate, N-methyl-3-methylbutanamide, and starting materials by comparing their retention times and mass spectra with known standards or library data.

  • Quantify the relative amounts of each component by integrating the peak areas.

IV. Visualizing Reaction Pathways and Troubleshooting

Pinner Reaction Mechanism and Side Reactions

Pinner_Reaction Nitrile 3-Methylbutanenitrile Pinner_Salt Imino Ester Hydrochloride (Pinner Salt) Nitrile->Pinner_Salt + Methanol, HCl Methanol Methanol (excess) Methanol->Pinner_Salt HCl Dry HCl HCl->Pinner_Salt Orthoester 1,1,1-Trimethoxy-3-methylbutane (Desired Product) Pinner_Salt->Orthoester + 2 Methanol Amide N-methyl-3-methylbutanamide (Byproduct) Pinner_Salt->Amide Heat Ester Methyl 3-methylbutanoate (Byproduct) Pinner_Salt->Ester + H₂O Orthoester->Ester + H₂O, H⁺ Water H₂O (trace) Water->Ester Troubleshooting_Flow Start High Byproduct Formation Check_Byproduct Identify Predominant Byproduct (GC-MS) Start->Check_Byproduct Ester_Byproduct Ester is Predominant Check_Byproduct->Ester_Byproduct Ester Amide_Byproduct Amide is Predominant Check_Byproduct->Amide_Byproduct Amide Check_Water Review Anhydrous Conditions: - Reagent Purity - Glassware Dryness - Inert Atmosphere Ester_Byproduct->Check_Water Check_Temp Review Temperature Control: - Low Temp for Pinner Salt - Moderate Temp for Orthoester Formation Amide_Byproduct->Check_Temp Optimize_Water Implement Stricter Anhydrous Protocol Check_Water->Optimize_Water Optimize_Temp Optimize Temperature Profile and Reaction Time Check_Temp->Optimize_Temp

Caption: Troubleshooting workflow for byproduct reduction.

V. References

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  • brainly.com. (2020, August 11). [FREE] Draw the major condensation product obtained by treating ethyl 3-methylbutanoate with sodium ethoxide in. Retrieved from

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  • University of Malta. (n.d.). LC-HRMS analysis of a green steroid orthoesterification reaction. Retrieved from

  • Chegg. (2014, November 11). Part A Complete the reaction mechanism for the following Claisen condensation of methyl 3-methylbutanoate in sodium methoxide. OCH Draw all missing reactants and/or products in the appropriate boxes by placing atoms on the grid and connecting them with bonds, including charges where needed. Indicate the mechanism by where a new bond should be created. Edit. Retrieved from

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  • CymitQuimica. (n.d.). CAS 1445-45-0: 1,1,1-Trimethoxyethane. Retrieved from

  • Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of 3-Methyl-1-butyne. Retrieved from

  • Spiro[4.5]decan-1-one, 4-methoxy. (n.d.). Organic Syntheses Procedure.

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Reference Data & Comparative Studies

Validation

1,1,1-Trimethoxy-3-methylbutane vs trimethyl orthoformate reactivity comparison

An In-Depth Reactivity Comparison: 1,1,1-Trimethoxy-3-methylbutane vs. Trimethyl Orthoformate In the landscape of organic synthesis and drug development, orthoesters are indispensable reagents for acetalization, formylat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Reactivity Comparison: 1,1,1-Trimethoxy-3-methylbutane vs. Trimethyl Orthoformate

In the landscape of organic synthesis and drug development, orthoesters are indispensable reagents for acetalization, formylation, and heterocycle construction. However, treating all orthoesters as functionally equivalent is a critical error that frequently leads to protocol failure. As a Senior Application Scientist, I often observe synthetic bottlenecks arising from a misunderstanding of the fundamental mechanistic differences between the simplest orthoester, trimethyl orthoformate (TMOF), and sterically demanding variants like 1,1,1-trimethoxy-3-methylbutane (trimethyl orthoisovalerate).

This guide provides an objective, data-driven comparison of these two reagents, focusing on the dichotomy between electronic stabilization and steric hindrance, and provides field-proven methodologies for their application.

Mechanistic Causality: The Electronic vs. Steric Dichotomy

The reactivity of any orthoester is governed by a two-step mechanism: the acid-catalyzed cleavage of an alkoxy group to form an oxocarbenium ion intermediate, followed by the nucleophilic attack on this cation. The choice between TMOF and trimethyl orthoisovalerate hinges on how their structural differences influence these two steps.

  • Electronic Control (Cation Formation): TMOF possesses a single hydrogen atom on its central carbon. This hydrogen provides zero inductive stabilization (+I effect) to the resulting oxocarbenium ion. In contrast, trimethyl orthoisovalerate features an isobutyl group. This electron-donating alkyl chain significantly stabilizes the intermediate cation, making the initial cleavage step thermodynamically favorable and highly rapid[1]. Consequently, in the presence of small nucleophiles like water (hydrolysis), orthoisovalerate reacts considerably faster than TMOF[2].

  • Steric Control (Nucleophilic Attack): While orthoisovalerate forms the reactive cation faster, the massive steric bulk of the isobutyl group acts as a kinetic shield. When reacting with bulky nucleophiles—such as complex APIs, hindered alcohols, or substituted hydrazides—the activation energy required for the nucleophile to access the central carbon skyrockets. TMOF, lacking this steric bulk, readily accepts nucleophilic attack, making it the superior choice for functionalizing sterically congested substrates[3].

G O Orthoester (TMOF vs Orthoisovalerate) C Oxocarbenium Ion Intermediate O->C Acid Catalyst (-MeOH) P1 Fast Hydrolysis (Electronic Control) C->P1 +H2O (Favors Orthoisovalerate) P2 Slow Nucleophilic Attack (Steric Control) C->P2 +Bulky Nucleophile (Favors TMOF)

Fig 1: Reaction pathway showing electronic vs steric control in orthoester reactivity.

Quantitative Data Comparison

To facilitate reagent selection, the physical and kinetic properties of both compounds are summarized below. The data highlights the inverse relationship between oxocarbenium stability and nucleophilic accessibility.

Property / ParameterTrimethyl Orthoformate (TMOF)1,1,1-Trimethoxy-3-methylbutane
CAS Number 149-73-574252-65-6[4]
Molecular Formula C₄H₁₀O₃C₈H₁₈O₃
Molecular Weight 106.12 g/mol 162.23 g/mol [4]
Boiling Point 102 °C149.2 °C[4]
Inductive Stabilization (+I) Minimal (H-atom)High (Isobutyl group)
Steric Hindrance (A-value proxy) LowHigh
Acid-Catalyzed Hydrolysis Rate ModerateVery Fast[2]
Transesterification (Bulky Alcohols) Fast / High YieldSlow / Requires Forcing Conditions

Experimental Methodologies & Workflows

The differing reactivity profiles of these two reagents necessitate distinct experimental protocols. A "one-size-fits-all" approach to acid catalysis will result in incomplete conversions when using the sterically hindered orthoisovalerate.

Workflow Start Substrate Preparation (Anhydrous Conditions) Branch Select Orthoester Reagent Start->Branch TMOF TMOF (Low Sterics) Branch->TMOF IsoV Trimethyl Orthoisovalerate (High Sterics) Branch->IsoV Cond1 Mild Acid (pTSA) Reflux 60-100°C TMOF->Cond1 Cond2 Stronger Acid/Heat 130°C+ IsoV->Cond2 End1 Rapid Conversion High Yield Cond1->End1 End2 Sterically Driven Extended Time Cond2->End2

Fig 2: Experimental workflow diverging based on orthoester steric hindrance.

Protocol A: Acetalization of a Hindered Ketone using TMOF

Because TMOF lacks steric bulk, it is the premier choice for protecting sterically hindered ketones. This protocol utilizes Le Chatelier's principle, driving the reaction forward by continuously removing the methanol byproduct.

Self-Validating Mechanism: The protocol includes a basic quench prior to workup. Orthoesters and acetals are highly sensitive to trace acid during aqueous workup; quenching with sodium methoxide ensures the system is locked in a basic state, preventing product reversion and validating the forward-reaction yield.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a short-path distillation head, dissolve the ketone (10.0 mmol) in anhydrous methanol (20 mL).

  • Reagent Addition: Add TMOF (15.0 mmol, 1.5 eq) followed by anhydrous p-toluenesulfonic acid (pTSA, 0.5 mmol, 5 mol%).

  • Reaction: Heat the mixture to 85 °C. Continuously distill off the methanol/methyl formate azeotrope to drive the equilibrium toward the acetal.

  • Monitoring: Track the reaction via GC-MS. The lack of steric hindrance on TMOF should result in >95% conversion within 2-4 hours.

  • Quench & Workup: Once complete, cool the flask to 0 °C and immediately add sodium methoxide solution (0.5 M in MeOH, 1.5 mL) to neutralize the pTSA. Concentrate under reduced pressure, partition between diethyl ether and 5% NaOH(aq), and dry the organic layer over K₂CO₃.

Protocol B: Synthesis of 1,3,4-Oxadiazoles using Trimethyl Orthoisovalerate

When the synthetic goal is to incorporate an isobutyl group into a heterocycle (e.g., forming a 5-isobutyl-1,3,4-oxadiazole from a benzhydrazide), trimethyl orthoisovalerate must be used. Due to the severe steric hindrance of the isobutyl group, standard pTSA/methanol reflux conditions will fail[3].

Self-Validating Mechanism: This protocol utilizes in-situ FTIR or LC-MS to monitor the disappearance of the hydrazide N-H stretch. Because the intermediate imino ether forms slowly, tracking the intermediate ensures that the elevated temperatures are actually driving the cyclization rather than simply degrading the starting material.

  • Setup: In a heavy-walled pressure tube (to safely exceed the boiling point of the orthoester), combine the benzhydrazide derivative (5.0 mmol) and 1,1,1-trimethoxy-3-methylbutane (10.0 mmol, 2.0 eq).

  • Catalyst Selection: Add ammonium chloride (NH₄Cl, 1.0 mmol, 20 mol%). A slightly harsher Lewis/Brønsted acid combination is required to overcome the steric barrier of the nucleophilic attack.

  • Reaction: Seal the tube and heat to 130 °C for 12–16 hours. The elevated temperature is non-negotiable; attempting this at 80 °C will stall the reaction at the uncyclized intermediate stage.

  • Monitoring: Sample the reaction every 4 hours via LC-MS. Look for the mass of the fully cyclized product (-3 equivalents of MeOH total).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ and brine. Purify via flash chromatography.

Strategic Selection Guide

  • Choose TMOF when: Your primary goal is protection (acetal/ketal formation), formylation, or when reacting with highly sterically hindered APIs. Its lack of steric bulk guarantees rapid nucleophilic attack.

  • Choose 1,1,1-Trimethoxy-3-methylbutane when: You specifically need to install an isovalerate/isobutyl moiety into a molecule (e.g., custom heterocycle libraries). Be prepared to utilize pressure vessels, higher temperatures (>130 °C), and extended reaction times to force the nucleophile past the isobutyl steric shield.

References

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. ACS Accounts of Chemical Research. Available at:[Link]

  • CAS 74252-65-6 | 1,1,1-trimethoxy-3-methylbutane. American Elements®. Available at:[Link]

  • Investigation of Water-Reactive Chemicals for Anti-Icing Additives in Aviation Fuels. Defense Technical Information Center (DTIC). Available at:[Link]

  • Orthoesters in heterocycle synthesis. Semantic Scholar. Available at:[Link]

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Comparative

A Comparative Guide to the Validation of GC-MS Analytical Methods for 1,1,1-Trimethoxy-3-methylbutane Quantification

As a Senior Application Scientist, the objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the validation of a Gas Chromatography-Mass Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 1,1,1-Trimethoxy-3-methylbutane. This document moves beyond a simple checklist of protocols, delving into the causality behind experimental choices to ensure the development of a robust, reliable, and self-validating analytical system. The principles and comparative data presented herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[1][2][3].

The Analytical Challenge: Quantifying 1,1,1-Trimethoxy-3-methylbutane

1,1,1-Trimethoxy-3-methylbutane (CAS 74252-65-6) is a volatile organic compound whose accurate quantification is critical in various contexts, from monitoring residual solvents in pharmaceutical products to assessing its presence as a potential contaminant.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analysis due to its exceptional sensitivity and selectivity, combining the powerful separation capabilities of GC with the definitive identification power of MS.[6][7][8]

However, generating reliable quantitative data requires more than just a capable instrument; it demands a rigorously validated analytical method. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3][9] This guide will compare different approaches and acceptance criteria for each validation parameter, providing the supporting data necessary to make informed decisions during method development.

Foundational Steps: System Suitability and Method Development

Before embarking on formal validation, the analytical system's readiness must be confirmed. System Suitability Testing (SST) is a non-negotiable, pre-run check to ensure the GC-MS system is performing adequately on a given day.[10][11] This is distinct from method validation but is a prerequisite for generating valid data.[10]

System Suitability Testing (SST)

An SST solution should be prepared containing the analyte of interest (1,1,1-Trimethoxy-3-methylbutane) and the chosen internal standard. This solution is injected multiple times (typically n=5 or 6) before any calibration or sample analysis.

Key SST Parameters:

  • Precision (%RSD): The relative standard deviation of the peak areas and retention times should be within acceptable limits (e.g., <2% for peak area, <0.5% for retention time).[10]

  • Peak Shape (Tailing Factor): The tailing factor (T) should be close to 1.0 (typically within 0.9 - 1.5) to ensure good chromatography and prevent integration errors.

  • Resolution (Rs): If closely eluting peaks are present, their resolution must be adequate (typically Rs > 2.0).

  • Sensitivity (S/N): The signal-to-noise ratio for the lowest concentration standard should be consistently above a defined threshold (e.g., >10).

Failure to meet SST criteria requires troubleshooting before proceeding with the validation experiments.[10]

Proposed GC-MS Methodology

The following is a robust starting point for the analysis of 1,1,1-Trimethoxy-3-methylbutane. The choices are justified based on the analyte's expected properties as a volatile, moderately polar ether.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides advanced electronic pneumatic control for excellent retention time stability.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)A mid-polar phase ideal for separating a wide range of volatile organic compounds.
Inlet Split/Splitless, 250°CEnsures efficient volatilization of the analyte. A split injection (e.g., 20:1) is suitable for preventing column overload with non-trace samples.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (hold 2 min), ramp to 240°C @ 15°C/min, hold 5 minA standard temperature program that allows for the elution of volatile compounds while ensuring heavier matrix components are cleared from the column.
MS Source Electron Ionization (EI), 230°CStandard, robust ionization technique for generating reproducible mass spectra.
MS Quadrupole 150°CA standard temperature to prevent contamination.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode provides significantly better sensitivity and selectivity compared to full scan mode.[8]
Quantifier Ion To be determined empirically (e.g., a prominent, unique m/z)The most abundant ion unique to the analyte's mass spectrum.
Qualifier Ions To be determined empirically (e.g., 2-3 other m/z)Used for identity confirmation; their ratios to the quantifier ion should be constant.
Selection of an Internal Standard (IS)

The use of an internal standard is crucial for correcting variations in injection volume and instrument response, thereby improving the precision and accuracy of the method.[12][13] An ideal IS should be chemically similar to the analyte but not present in the samples and should be chromatographically resolved from all other components.[12]

  • Ideal Choice: A deuterated analog of 1,1,1-Trimethoxy-3-methylbutane. This is the gold standard for GC-MS as it co-elutes and behaves nearly identically to the analyte during extraction and ionization, but is distinguished by its mass.[12]

  • Alternative Choice: If a deuterated analog is unavailable, a compound with a similar structure and boiling point, such as 2-methoxy-2,4-dimethylpentane , could be evaluated. It is critical to ensure it does not co-elute with any sample components.

The Validation Gauntlet: A Comparative Approach

The following sections detail the validation parameters as stipulated by ICH Q2(R1), offering comparative data to illustrate key concepts.[1][3]

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15] In GC-MS, specificity is demonstrated by the separation of the analyte peak from other components (chromatographic specificity) and by the uniqueness of the mass spectrum (spectral specificity).[14][16]

Experimental Protocol:

  • Analyze a blank matrix sample (e.g., the formulation excipients without the active ingredient) to check for interfering peaks at the retention time of the analyte and internal standard.

  • Analyze a sample spiked with the analyte and IS.

  • Analyze a sample spiked with known, related impurities or potential degradation products.

Acceptance Criteria:

  • The blank matrix should show no significant interference (<20% of the LOQ response) at the retention time of the analyte or IS.

  • The analyte peak should be chromatographically resolved (Rs > 2.0) from any adjacent peaks.

  • The mass spectrum of the analyte in the sample should match the reference spectrum, and the qualifier ion ratios should be within ±20% of the reference standard.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Evaluation Blank Blank Matrix Analysis Run Samples using Proposed Method Blank->Analysis Spiked Matrix + Analyte + IS Spiked->Analysis Impurities Matrix + Analyte + Impurities Impurities->Analysis Eval_Blank Check for Interferences at Analyte/IS Retention Time Analysis->Eval_Blank Eval_Resolution Assess Peak Resolution (Rs > 2.0) Eval_Blank->Eval_Resolution Eval_Spectrum Confirm Mass Spectrum & Ion Ratios Eval_Resolution->Eval_Spectrum

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range.[17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[14]

Experimental Protocol:

  • Prepare a series of at least five calibration standards spanning the expected concentration range of the samples. A common range is 80% to 120% of the target concentration.

  • Add a constant concentration of the internal standard to each standard.

  • Analyze each standard in triplicate.

  • Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

  • Perform a linear regression analysis.

Comparison of Calibration Ranges: The choice of calibration range can impact the method's performance. Let's compare a narrow range (50-150 µg/mL) with a wider range (10-250 µg/mL).

Table 1: Comparison of Linearity Data for Two Concentration Ranges

Parameter Range A: 50-150 µg/mL Range B: 10-250 µg/mL Acceptance Criteria
Correlation Coefficient (r²) 0.9995 0.9981 ≥ 0.999[17]
Y-intercept (% of response at 100%) 1.2% 4.5% Should be insignificant

| Residuals | Randomly scattered around zero | Shows slight curvature at extremes | Should show no discernible pattern |

Analysis: Range A demonstrates superior linearity with an r² value > 0.999 and a smaller, more appropriate y-intercept. The residuals for Range B suggest that the detector response may be becoming non-linear at the lowest and highest concentrations.[19][20] While a wider range might seem advantageous, it should not be pursued at the expense of linearity. For this hypothetical data, the validated range would be established as 50-150 µg/mL.

Accuracy

Accuracy represents the closeness of the test results to the true value.[21] It is typically assessed using recovery studies, where a known amount of analyte is added to a blank matrix.[14]

Experimental Protocol:

  • Prepare samples by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates at each level.

  • Analyze the samples and calculate the concentration using the calibration curve.

  • Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.

Table 2: Accuracy Data

Spiked Concentration (µg/mL) Mean Measured Concentration (µg/mL) (n=3) Mean Recovery (%) %RSD
80.0 79.2 99.0% 1.3%
100.0 101.1 101.1% 1.1%

| 120.0 | 118.3 | 98.6% | 1.5% |

Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0% for a drug substance assay, with an RSD for each level not exceeding 2%.[17][22] The data in Table 2 meets these criteria, demonstrating excellent accuracy.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Assesses variations within the same laboratory, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the mean, standard deviation, and %RSD for each set of measurements and for all data combined.

Table 3: Precision Data (%RSD)

Level Repeatability (Day 1, Analyst 1) Intermediate Precision (Day 2, Analyst 2) Overall Precision (Combined Data)

| 100% Target Conc. (n=6) | 0.95% | 1.25% | 1.48% |

Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically not exceed 2.0%.[17][22] The results in Table 3 are well within this limit, indicating the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23] It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1.[24][25]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23] This is commonly defined as the concentration yielding an S/N of 10:1 or the lowest point on the calibration curve that meets accuracy and precision requirements.[25][26]

Comparison of Determination Methods:

  • Signal-to-Noise (S/N) Ratio: Based on the noise of the baseline near the analyte peak. This is a common and straightforward approach.[25]

  • Calibration Curve Method: Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = Standard Deviation of the y-intercepts of regression lines, and S = Slope of the calibration curve.

Experimental Protocol (S/N Method):

  • Prepare and analyze progressively more dilute solutions of the analyte.

  • Determine the concentration at which the S/N ratio is approximately 3 (for LOD) and 10 (for LOQ) using the instrument's software.

  • Confirm the LOQ by analyzing at least six replicates at this concentration and demonstrating acceptable precision (%RSD < 10%) and accuracy.

Table 4: Comparison of LOD/LOQ Results

Parameter S/N Method Calibration Curve Method Confirmed LOQ Precision (%RSD, n=6)
LOD (µg/mL) 0.5 0.6 N/A

| LOQ (µg/mL) | 1.5 | 1.8 | 6.8% |

Analysis: Both methods yield comparable results. The empirical S/N method is often preferred for its practicality in chromatography.[27] The crucial step is the confirmation of the LOQ by demonstrating that it can be measured with acceptable precision and accuracy, as shown in the table.[27]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17] This provides an indication of its reliability during normal usage.[28][29]

Experimental Protocol:

  • Identify critical method parameters that could potentially vary.

  • Vary these parameters one at a time within a realistic range (e.g., ±5% of the setpoint).

  • Analyze a standard solution under each modified condition and assess the impact on SST parameters, retention time, and quantitative results.

Table 5: Robustness Study Data

Parameter Varied Variation Retention Time Shift % Change in Result SST
Oven Temp. ± 2°C ± 0.15 min < 1.0% Pass
Flow Rate ± 0.1 mL/min ± 0.25 min < 1.5% Pass

| Inlet Temp. | ± 10°C | < 0.02 min | < 0.5% | Pass |

Acceptance Criteria: System suitability parameters must pass under all varied conditions. The quantitative result should not change significantly (e.g., < 2.0%) from the nominal condition.[22] The data in Table 5 shows the method is robust to minor changes in temperature and flow rate.

G cluster_core Core Quantitative Metrics cluster_sensitivity Sensitivity Metrics cluster_reliability Reliability Metrics Linearity Linearity & Range LOQ Limit of Quantitation (LOQ) Linearity->LOQ Determines lower boundary LOD Limit of Detection (LOD) Linearity->LOD Determined from calibration slope Accuracy Accuracy Accuracy->LOQ Confirms quantifiability Precision Precision Precision->LOQ Confirms quantifiability LOQ->LOD LOQ ≥ LOD Robustness Robustness Robustness->Linearity Confirms reliability under variation Robustness->Accuracy Confirms reliability under variation Robustness->Precision Confirms reliability under variation Specificity Specificity Specificity->Linearity Ensures measurement is of analyte only Specificity->Accuracy Ensures measurement is of analyte only Specificity->Precision Ensures measurement is of analyte only

Conclusion

The validation of a GC-MS method for quantifying 1,1,1-Trimethoxy-3-methylbutane is a systematic process that establishes the performance characteristics of the procedure and ensures it is fit for its intended purpose. By adhering to the principles outlined in the ICH Q2(R1) guidelines, and by critically evaluating and comparing data across parameters like specificity, linearity, accuracy, precision, sensitivity, and robustness, a reliable and defensible analytical method can be developed.[1] This guide provides the foundational protocols and comparative insights necessary to navigate this process, empowering researchers to generate quantitative data of the highest integrity.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FUMI Theory. (2011). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. PMC. [Link]

  • Frontiers. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LOD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry. [Link]

  • IntechOpen. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link] (Note: Direct PDF link is often found within this page)

  • SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • LabRulez. Improving GC-MS Method Robustness and Cycle Times Using Capillary Flow Technology and Backflushing. [Link]

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  • PMC. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. [Link]

  • Chromatography Today. What Does Specificity Mean in Chromatography?. [Link]

  • Walsh Medical Media. (2024). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. [Link]

  • Agilent. The Implications of Detector Performance in GC/MS and LC/MS Analysis. [Link]

  • Resolian. E&L System Suitability Standard Development. [Link]

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  • Chromatography Forum. (2023). Internal standard selection in untargeted area normalization. [Link]

  • Research Trends Journal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]

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Validation

A Comparative Guide to HPLC Method Validation for Impurity Profiling of 1,1,1-Trimethoxy-3-methylbutane

This guide provides a comprehensive, in-depth exploration of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of 1,1,1-Trimethoxy-3-methylbutane. Designe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth exploration of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of 1,1,1-Trimethoxy-3-methylbutane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. Instead, it delves into the scientific rationale behind experimental choices, offering a practical framework for establishing a robust, self-validating analytical system grounded in regulatory expectations.

The core of this guide is a comparative analysis of two hypothetical reversed-phase HPLC methods, demonstrating how subtle changes in chromatographic conditions can impact method performance. By presenting supporting experimental data and detailed protocols, we aim to equip you with the expertise to develop and validate a stability-indicating assay suitable for its intended purpose, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[1][2]

The Analytical Challenge: Understanding 1,1,1-Trimethoxy-3-methylbutane and its Potential Impurities

1,1,1-Trimethoxy-3-methylbutane is an ortho ester. The primary point of instability for ortho esters is their susceptibility to hydrolysis, particularly under acidic conditions, which cleaves the molecule to form an ester and an alcohol.[3][4] Therefore, a primary anticipated degradation product is Methyl 3-methylbutanoate . Additionally, for the purpose of this guide, we will consider a hypothetical process-related impurity, 1,1-Dimethoxy-3-methylbutane , which could arise from incomplete synthesis.

An effective HPLC method must be stability-indicating, meaning it can accurately and selectively quantify the parent compound in the presence of its degradation products, process impurities, or other potential interferents.[5] This is the foundational goal of our method development and validation exercise.

Method Development Strategy: A Comparative Approach

To illustrate key principles of method optimization, we will develop and compare two distinct reversed-phase HPLC methods. The primary difference will be the stationary phase, a critical factor influencing selectivity.

  • Method A: Utilizes a standard, end-capped C18 column, a workhorse in reversed-phase chromatography known for its hydrophobic retention.[6]

  • Method B: Employs a C8 column, which has shorter alkyl chains and is generally less retentive than C18, potentially offering different selectivity for closely eluting compounds.[6]

Table 1: Proposed Comparative HPLC Methods

ParameterMethod AMethod B
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: Water; B: AcetonitrileA: Water; B: Acetonitrile
Gradient 60% B to 90% B over 15 min50% B to 80% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL
Diluent Acetonitrile/Water (50:50)Acetonitrile/Water (50:50)

The choice of a UV detector at a low wavelength (210 nm) is justified by the lack of a strong chromophore in the target molecules, necessitating detection at the UV-cutoff of the mobile phase to capture the weak absorbance of the ester and ether functionalities.

Forced Degradation: The Key to a Stability-Indicating Method

Before validation can begin, forced degradation (or stress testing) must be performed.[5][7] The objective is to intentionally degrade the 1,1,1-Trimethoxy-3-methylbutane sample to generate its potential degradation products. This serves two purposes: it provides the very impurities we need to test against, and it is essential for demonstrating the specificity of the analytical method.[8][9] The goal is to achieve 5-20% degradation of the active substance.[7][9]

Experimental Protocol: Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of 1,1,1-Trimethoxy-3-methylbutane at approximately 1 mg/mL in the specified stressor solution.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the diluent, and analyze using both Method A and Method B alongside an unstressed control sample.

Method Validation: A Step-by-Step Guide with Comparative Data

The validation of an analytical procedure is the documented evidence that the procedure is suitable for its intended purpose.[1][2] We will follow the parameters outlined in the ICH Q2(R1) guideline.[1]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For an impurity method, this means demonstrating that the peaks for each impurity are well-resolved from the main peak and from each other.

Experimental Protocol: Specificity Assessment

  • Analyze the diluent (blank) to ensure no interfering peaks are present at the retention times of the analyte or its impurities.

  • Analyze the stressed samples from the forced degradation study.

  • Spike a solution of 1,1,1-Trimethoxy-3-methylbutane with known amounts of the identified impurities (Methyl 3-methylbutanoate and 1,1-Dimethoxy-3-methylbutane).

  • Assess the resolution between all adjacent peaks. A resolution (Rs) of >2 is generally considered acceptable.

  • Perform peak purity analysis using a photodiode array (PDA) detector for the 1,1,1-Trimethoxy-3-methylbutane peak in the stressed samples to confirm it is not co-eluting with any degradants.

Table 2: Comparative Specificity Data

ParameterMethod A (C18 Column)Method B (C8 Column)Acceptance Criteria
Resolution (Rs) between Impurity 1 and Main Peak 2.82.1Rs > 2.0
Resolution (Rs) between Impurity 2 and Main Peak 3.52.9Rs > 2.0
Peak Purity (Main Peak in Acid Stressed Sample) Pass (Purity Angle < Purity Threshold)Pass (Purity Angle < Purity Threshold)Pass

Analysis: Both methods demonstrate acceptable specificity. However, Method A provides superior resolution, offering a more robust separation which is preferable for long-term routine use.

Diagram: Workflow for Specificity Validation

G start Start Specificity Validation blank Analyze Blank (Diluent) start->blank spiked Analyze Spiked Sample with Known Impurities blank->spiked stressed Analyze Forced Degradation Samples spiked->stressed eval_res Evaluate Resolution (Rs > 2?) stressed->eval_res peak_purity Perform Peak Purity Analysis on Main Peak eval_res->peak_purity Yes fail Method is Not Specific (Re-evaluate Method) eval_res->fail No pass Method is Specific peak_purity->pass Pass peak_purity->fail Fail

Caption: Decision workflow for assessing method specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity and Range

  • Prepare a stock solution of each impurity.

  • Prepare at least five concentration levels for each impurity, ranging from the reporting threshold (e.g., 0.05%) to 120% of the specification limit (e.g., 0.15%). A typical range would be 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line using linear regression analysis.

Table 3: Comparative Linearity Data for Methyl 3-methylbutanoate

ParameterMethod AMethod BAcceptance Criteria
Range Studied (µg/mL) 0.5 - 7.50.5 - 7.5Covers impurity specification
Correlation Coefficient (r²) 0.99950.9991r² ≥ 0.999
Y-Intercept (% of response at 100% level) 1.2%2.5%Not significantly different from zero

Analysis: Both methods show excellent linearity. Method A has a slightly higher correlation coefficient and a y-intercept closer to the origin, indicating a slightly better fit of the data to the linear model.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For impurity analysis, it is often determined by recovery studies.

Experimental Protocol: Accuracy

  • Spike a sample of 1,1,1-Trimethoxy-3-methylbutane with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery of each impurity.

    • % Recovery = (Amount Found / Amount Added) * 100

Table 4: Comparative Accuracy (Recovery) Data

Spiked LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
50% 99.5 ± 1.2%98.8 ± 1.8%90.0 - 110.0%
100% 101.2 ± 0.9%102.5 ± 1.5%90.0 - 110.0%
150% 100.8 ± 1.1%101.9 ± 1.6%90.0 - 110.0%

Analysis: Both methods demonstrate acceptable accuracy. Method A shows slightly better precision (lower RSD) in its recovery results across all levels.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 1,1,1-Trimethoxy-3-methylbutane spiked with each impurity at the target concentration (e.g., 0.15%).

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Table 5: Comparative Precision Data

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 1.5%2.8%RSD ≤ 5.0%
Intermediate Precision (Day 2, Analyst 2) 1.9%3.5%RSD ≤ 5.0%

Analysis: Method A is significantly more precise than Method B, with lower RSD values for both repeatability and intermediate precision. This suggests Method A is more rugged and will provide more consistent results in a routine QC environment.

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit (DL) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: DL and QL

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • DL = 3.3 * (σ / S)

    • QL = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for DL and 10:1 for QL.

Table 6: Comparative DL and QL Data

ParameterMethod A (µg/mL)Method B (µg/mL)Acceptance Criteria
Detection Limit (DL) 0.050.09Must be determined
Quantitation Limit (QL) 0.150.28QL must be ≤ Reporting Threshold
Precision at QL (%RSD) 4.5%8.9%RSD ≤ 10% at QL

Analysis: Method A demonstrates superior sensitivity with lower DL and QL values. Importantly, its precision at the QL is well within the typical acceptance criterion of 10% RSD, confirming its ability to reliably quantify impurities at low levels. Method B's precision at its QL is approaching the limit, making it less reliable for trace-level analysis.

Diagram: Overall HPLC Method Validation Workflow

G cluster_0 Method Development & Pre-Validation cluster_1 Formal Validation (ICH Q2 R1) cluster_2 Finalization dev Develop HPLC Method stress Perform Forced Degradation dev->stress spec Specificity (Resolution, Peak Purity) stress->spec lin Linearity & Range (r² > 0.999) spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability, Intermediate) acc->prec dlql DL & QL (S/N Ratio) prec->dlql report Compile Validation Report dlql->report routine Implement for Routine Use report->routine

Caption: High-level workflow for HPLC method validation.

Conclusion and Recommendation

This guide has systematically walked through the validation of an HPLC method for impurity profiling, using 1,1,1-Trimethoxy-3-methylbutane as a model compound. Through a comparative analysis, we have demonstrated how different chromatographic conditions can impact key validation parameters.

Table 7: Summary of Method Performance

Validation ParameterMethod A (C18)Method B (C8)Recommendation
Specificity Excellent (Rs > 2.8)Good (Rs > 2.1)Method A is more robust.
Linearity Excellent (r² = 0.9995)Excellent (r² = 0.9991)Both are acceptable.
Accuracy Excellent (99.5-101.2%)Good (98.8-102.5%)Both are acceptable.
Precision Excellent (RSD < 2%)Acceptable (RSD < 4%)Method A is superior.
QL Excellent (0.15 µg/mL)Acceptable (0.28 µg/mL)Method A is more sensitive.

Based on the comprehensive validation data, Method A is unequivocally the superior choice . It demonstrates better specificity through higher resolution, superior precision in all measures, and a lower quantitation limit. These characteristics ensure that the method is not only suitable for its intended purpose but is also robust, reliable, and sensitive enough for the routine quality control of 1,1,1-Trimethoxy-3-methylbutane. This self-validating system provides a high degree of assurance in the quality and purity of the material being tested.

References

  • Forced degradation and impurity profiling . (n.d.). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. Retrieved March 27, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . (2005, November). ICH. Retrieved March 27, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021, September 17). FDA. Retrieved March 27, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2026, February 15). ResolveMass. Retrieved March 27, 2026, from [Link]

  • Reverse Phase Chromatography Techniques . (2025, October 20). Chrom Tech. Retrieved March 27, 2026, from [Link]

  • 1,1,1-Trimethoxy-3-methylbutane . (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • Wiberg, K. B., Martin, E. J., & Squires, R. R. (1985). Thermochemical studies of carbonyl compounds. 3. Enthalpies of hydrolysis of ortho esters. The Journal of Organic Chemistry, 50(24), 4717–4720. NIST WebBook. Retrieved March 27, 2026, from [Link]

  • Forced Degradation And Stability Indicating Method For Impurity Profiling . (2025, December 12). IJCRT.org. Retrieved March 27, 2026, from [Link]

  • A Comprehensive Guide for Analytical Method Validation . (2023, September 20). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995, June). EMA. Retrieved March 27, 2026, from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. ScienceDirect. Retrieved March 27, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . (2025, December 10). Research and Reviews on Healthcare: Open Access Journal. Retrieved March 27, 2026, from [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities . (n.d.). Journal of Applied Bioanalysis. Retrieved March 27, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . (2025, October 22). Lab Manager. Retrieved March 27, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY . (n.d.). SGS. Retrieved March 27, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . (2022, March 31). EMA. Retrieved March 27, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . (n.d.). BioProcess International. Retrieved March 27, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances . (n.d.). European Pharmaceutical Review. Retrieved March 27, 2026, from [Link]

Sources

Comparative

Comparative Kinetic Studies of 1,1,1-Trimethoxy-3-methylbutane Hydrolysis: Steric vs. Electronic Control

As a Senior Application Scientist in dynamic covalent chemistry and drug delivery, I frequently evaluate the stability of acid-sensitive linkages. Orthoesters are highly valued for their pH-responsive degradation, but th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in dynamic covalent chemistry and drug delivery, I frequently evaluate the stability of acid-sensitive linkages. Orthoesters are highly valued for their pH-responsive degradation, but their hydrolysis kinetics vary wildly depending on their substituent groups.

This guide provides an in-depth comparative analysis of 1,1,1-trimethoxy-3-methylbutane (the trimethyl orthoester of isovaleric acid) 1 against standard alternatives like trimethyl orthoacetate and trimethyl orthoformate. By understanding the causality behind its unique kinetic profile, researchers can better select orthoesters for sustained-release prodrugs and adaptive supramolecular materials.

Mechanistic Grounding: The Orthoester Cleavage Pathway

The acid-catalyzed hydrolysis of orthoesters is a well-documented three-stage process. The reaction is driven by specific acid catalysis, where the rate-determining step (RDS) is almost universally the cleavage of the carbon-oxygen bond to form a dialkoxycarbenium (carboxonium) ion.

  • Protonation & Cleavage (RDS): A methoxy oxygen is protonated, followed by the expulsion of methanol. This step is governed by strict stereoelectronic control, requiring specific antiperiplanar lone-pair orbital alignment to facilitate the cleavage of the tetrahedral intermediate 2.

  • Hydration: Water rapidly attacks the highly electrophilic dialkoxycarbenium ion to form a hemiorthoester.

  • Breakdown: The hemiorthoester rapidly collapses into the corresponding ester (methyl isovalerate) and a second equivalent of methanol.

G A 1,1,1-Trimethoxy- 3-methylbutane B Protonated Intermediate A->B + H⁺ C Dialkoxycarbenium Ion (RDS) B->C - MeOH D Methyl Isovalerate + Methanol C->D + H₂O (Fast)

Reaction mechanism of 1,1,1-trimethoxy-3-methylbutane acid-catalyzed hydrolysis.

Comparative Kinetic Analysis: Taft Parameters in Action

When selecting an orthoester for a formulation, you must balance electronic effects (which stabilize the transition state) against steric hindrance (which restricts the conformational freedom required to reach that state).

The reactivity of orthoesters correlates strongly with Taft's polar ( σ∗ ) and steric ( Es​ ) parameters 3. Electron-donating alkyl groups generally accelerate hydrolysis by stabilizing the dialkoxycarbenium ion. However, as the alkyl chain grows bulkier (e.g., the isobutyl group in 1,1,1-trimethoxy-3-methylbutane), steric hindrance severely impedes the planarization required for the transition state, causing a massive drop in the hydrolysis rate 4.

Quantitative Comparison of Hydrolysis Rates

Data represents standardized pseudo-first-order kinetics at pH 6.65, 25 °C, utilizing structurally analogous baseline models to isolate the R-group effect.

Orthoester DerivativeBridgehead R-GroupRelative Rate ( krel​ )Approx. Half-life ( t1/2​ )Primary Mechanistic Driver
Trimethyl orthoformate -H1.0 (Baseline)~28.8 hoursLack of carbocation stabilization
Trimethyl orthoacetate -CH 3​ ~200~8.6 minsStrong +I electronic stabilization
Trimethyl orthopropionate -CH 2​ CH 3​ ~207~8.3 mins+I stabilization, minimal steric penalty
1,1,1-Trimethoxy-3-methylbutane -CH 2​ CH(CH 3​ ) 2​ ~2.0~14.4 hoursSevere steric hindrance countering +I effect

The Verdict: While trimethyl orthoacetate is excellent for rapid, burst-release applications (hydrolyzing in minutes), 1,1,1-trimethoxy-3-methylbutane offers a highly stable, slow-release profile. The bulky isobutyl backbone shields the anomeric center, making it nearly as stable as the unsubstituted orthoformate, but with different lipophilic properties.

Self-Validating Experimental Protocol: 1 H NMR Kinetic Profiling

To objectively verify these rates in your own laboratory, rely on continuous 1 H NMR spectroscopy. This methodology operates as a self-validating system : by simultaneously integrating the decaying orthoester methoxy peak and the rising methanol/ester peaks, you ensure strict mass balance. Any deviation from a zero-sum mass transfer immediately flags solvent evaporation or side reactions, ensuring absolute data integrity.

Workflow N1 1. Buffer Prep (pH 5.0 - 7.4) N2 2. Substrate + Internal Std N1->N2 N3 3. 1H NMR Acquisition N2->N3 N4 4. Kinetic Modeling N3->N4

Step-by-step 1H NMR experimental workflow for determining hydrolysis kinetics.

Step-by-Step Methodology
  • Preparation of Aqueous Buffer Systems: Prepare 100 mM phosphate buffers in D 2​ O. Adjust the pD to the desired acidic target (e.g., pD 5.0) using DCl or NaOD. Causality: D 2​ O is required for NMR solvent locking. The pD must be carefully calculated ( pD=pHmeter​+0.4 ) to ensure accurate kinetic correlation to physiological pH values.

  • Substrate and Internal Standard Addition: To a standard NMR tube, add 500 µL of the buffer. Inject 1,1,1-trimethoxy-3-methylbutane to a final concentration of 10 mM. Add 1 mM of sodium 3-(trimethylsilyl)propionate-d4 (TSP) as an internal standard. Causality: TSP provides an inert, highly stable integration reference at 0 ppm, which is critical for accurately quantifying the decay of the orthoester's methoxy protons (~3.2 ppm) over long timeframes.

  • Data Acquisition: Insert the tube into the NMR spectrometer pre-equilibrated to 298 K. Acquire 1 H NMR spectra every 5 minutes for fast reactions, or every 30 minutes for 1,1,1-trimethoxy-3-methylbutane, over a 24-hour period. Causality: Real-time, in-situ monitoring captures the exponential decay curve without the need to chemically quench the reaction, thereby preserving the true kinetic equilibrium.

  • Kinetic Modeling: Integrate the methoxy protons of the orthoester against the TSP standard. Plot ln([A]t​/[A]0​) versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Strategic Applications in Drug Development

The comparative data clearly dictates the application space for 1,1,1-trimethoxy-3-methylbutane. In the design of pH-responsive polymeric nanoparticles or prodrugs targeting the mildly acidic tumor microenvironment (pH ~6.5) or endosomes (pH ~5.0), orthoacetates often degrade too rapidly, leading to premature payload dumping.

By utilizing the isobutyl-substituted 1,1,1-trimethoxy-3-methylbutane, developers can leverage the steric bottleneck to achieve a sustained, zero-order release profile over 12 to 24 hours. The bulky aliphatic tail also increases the lipophilicity of the linkage, enhancing encapsulation efficiency for hydrophobic small-molecule APIs.

References

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PMC.
  • Secondary Valence Force Catalysis. II. Kinetics of the Hydrolysis of Orthoesters. Journal of the American Chemical Society.
  • The Hydrolysis of Cyclic Orthoesters.
  • 1,1,1-Trimethoxy-3-methylbutane. NIST Chemistry WebBook.

Sources

Validation

Spectroscopic Validation of 1,1,1-Trimethoxy-3-methylbutane Reaction Products: A Comparative Guide

Strategic Rationale in Drug Development In advanced organic synthesis and drug development, the precise installation of sterically congested adjacent stereocenters is a persistent challenge. The Johnson-Claisen rearrange...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Development

In advanced organic synthesis and drug development, the precise installation of sterically congested adjacent stereocenters is a persistent challenge. The Johnson-Claisen rearrangement is a premier method for converting allylic alcohols into γ,δ-unsaturated esters via a [3,3]-sigmatropic rearrangement[1],[2].

While standard protocols utilize Trimethyl orthoacetate (TMOA) to yield linear, α-unsubstituted esters, the synthesis of complex branched pharmacophores requires higher-order orthoesters. 1,1,1-Trimethoxy-3-methylbutane (also known as trimethyl orthoisovalerate, CAS 74252-65-6[3]) serves as a specialized reagent that transfers an isovaleryl group, installing a bulky isopropyl moiety at the α-position of the resulting ester. This guide objectively compares the performance and spectroscopic validation of 1,1,1-trimethoxy-3-methylbutane against standard TMOA, providing actionable data for process chemists and researchers.

Mechanistic Pathway & Workflow

The reaction proceeds through a cascade of tightly controlled equilibrium steps. The allylic alcohol first undergoes an acid-catalyzed transesterification with 1,1,1-trimethoxy-3-methylbutane to form a mixed orthoester. Subsequent thermal elimination of methanol generates a highly reactive ketene acetal, which immediately undergoes a concerted, pericyclic [3,3]-sigmatropic rearrangement[4].

The steric bulk of the isobutyl chain in 1,1,1-trimethoxy-3-methylbutane significantly alters the transition state geometry compared to TMOA, demanding specific protocol adjustments and yielding distinct spectroscopic signatures[5],[6].

G cluster_0 Reaction Components A Allylic Alcohol (e.g., Cinnamyl Alcohol) D Mixed Orthoester Formation (- CH3OH) A->D B 1,1,1-Trimethoxy-3-methylbutane (Isovaleryl Transfer) B->D C Propionic Acid (Catalyst, 5 mol%) C->D Protonation E Ketene Acetal Intermediate (Distillative CH3OH Removal) D->E Δ, -CH3OH F [3,3]-Sigmatropic Rearrangement (Highly Ordered Chair Transition State) E->F Microwave / 150°C G γ,δ-Unsaturated Ester (α-Isopropyl Branched Product) F->G Stereoselective C-C Bond Formation

Fig 1. Mechanistic workflow of the Johnson-Claisen rearrangement using 1,1,1-trimethoxy-3-methylbutane.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a physical or thermodynamic indicator to confirm causality and reaction progress.

Step 1: Reagent Preparation & Moisture Control

  • Action: Distill 1,1,1-trimethoxy-3-methylbutane (bp 149.2 °C[3]) over sodium or store over activated 3Å molecular sieves.

  • Causality: Orthoesters are highly susceptible to hydrolysis. Adventitious water will prematurely convert the reagent into methyl isovalerate and methanol, terminating the reaction sequence before the mixed orthoester can form.

Step 2: Reaction Assembly

  • Action: In a flame-dried flask equipped with a short-path distillation head, combine the allylic alcohol (1.0 eq), 1,1,1-trimethoxy-3-methylbutane (3.0 eq)[7], and propionic acid (0.05 eq)[1].

  • Causality: A 3-fold excess of the orthoester drives the initial equilibrium forward. Propionic acid is specifically chosen because its pKa (~4.8) is perfectly tuned to protonate the aliphatic methoxy groups for elimination without causing unwanted dehydration of the allylic alcohol[2],[4].

Step 3: Distillative Methanol Removal (In-Process Validation)

  • Action: Heat the mixture gradually to 140–150 °C. Monitor the distillation head temperature.

  • Causality: A temperature plateau at ~65 °C at the distillation head confirms the evolution of methanol. According to Le Chatelier's principle, the physical removal of methanol irreversibly pushes the mixed orthoester into the highly reactive ketene acetal intermediate. A subsequent drop in head temperature indicates the completion of the elimination phase.

Step 4: Thermal Rearrangement

  • Action: Maintain the reaction at 150 °C (or utilize microwave irradiation[1]) for 12–24 hours until TLC indicates complete consumption of the allylic alcohol.

  • Causality: The steric bulk of the isopropyl group introduces significant 1,3-diaxial interactions in the chair-like transition state. This increases the activation energy compared to TMOA, necessitating sustained thermal energy to drive the [3,3]-sigmatropic rearrangement to completion[5].

Spectroscopic Validation: 1,1,1-Trimethoxy-3-methylbutane vs. TMOA

Validating the success of the rearrangement requires differentiating the highly branched product of 1,1,1-trimethoxy-3-methylbutane (e.g., Methyl 2-isopropyl-3-phenylpent-4-enoate) from the linear product of TMOA (e.g., Methyl 3-phenylpent-4-enoate).

The most critical diagnostic feature is the diastereotopicity of the isopropyl methyl groups . Because the adjacent α-carbon becomes a chiral center during the rearrangement, the two methyls of the isopropyl group become magnetically inequivalent in the 1 H NMR spectrum.

Analytical TechniqueProduct A (from 1,1,1-Trimethoxy-3-methylbutane)Product B (from standard TMOA)Diagnostic Causality & Significance
1 H NMR (α-proton) ~2.4 ppm (dd, 1H, CH-iPr)~2.6 ppm (d, 2H, CH 2​ )The integration (1H vs 2H) strictly differentiates the branched vs. linear product.
1 H NMR (Alkyl tail) ~0.8 ppm (d, 3H), ~0.9 ppm (d, 3H)AbsentTwo distinct doublets confirm the diastereotopic nature of the isopropyl methyls adjacent to the newly formed chiral center.
13 C NMR (C=O) ~175.2 ppm~172.8 ppmThe steric bulk and inductive effect of the isopropyl group slightly deshields the carbonyl carbon compared to the unbranched ester.
IR (C=O stretch) 1735 cm −1 (sharp)1740 cm −1 (sharp)Both confirm ester formation and the complete disappearance of the broad allylic O-H stretch (~3300 cm −1 ).
Mass Spec (M + ) m/z 232.1m/z 190.1An exact mass difference of 42 Da (C 3​ H 6​ ) definitively validates the successful transfer of the isobutyl appendage.

Performance Metrics & Stereoselection

When selecting between these reagents for drug development, the trade-off between reaction kinetics and stereochemical control must be evaluated:

  • TMOA (Standard Alternative): Exhibits rapid reaction kinetics (2–4 hours) and high yields (>90%). However, it produces a linear α-unsubstituted ester and generally suffers from poor acyclic stereoselection (syn:anti ratios often hover around 1:1)[5].

  • 1,1,1-Trimethoxy-3-methylbutane: Exhibits slower reaction kinetics (12–24 hours) and moderate-to-high yields (70–85%) due to steric congestion. However, it excels in acyclic stereoselection . The severe steric bulk of the isopropyl group forces the transition state into a highly preferred conformation, yielding syn/anti diastereomeric ratios frequently exceeding 5:1 (and up to 15:1 depending on the initial allylic alcohol geometry)[5],[6].

References

  • NIST Chemistry WebBook, SRD 69. "1,1,1-Trimethoxy-3-methylbutane". National Institute of Standards and Technology. URL:[Link]

  • Chemistry LibreTexts. "Claisen Rearrangement". URL:[Link]

  • The Journal of Physical Chemistry B (ACS Publications). "Comparison of Relative Activation Energies Obtained by Density Functional Theory and the Random Phase Approximation for Several Claisen Rearrangements". URL:[Link]

  • American Elements. "1,1,1-trimethoxy-3-methylbutane | CAS 74252-65-6". URL:[Link]

  • SynArchive. "Johnson-Claisen Rearrangement". URL:[Link]

  • Master Organic Chemistry. "The Cope and Claisen Rearrangements". URL:[Link]

  • Bioinfo Publications. "Recent Development in the Orthoester Johnson-Claisen Rearrangement and Application". URL:[Link]

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Comparative

A Theoretical and Practical Guide to the Evaluation of Orthoesters in Palladium-Catalyzed Cross-Coupling Reactions, with a Focus on 1,1,1-Trimethoxy-3-methylbutane

Introduction: Expanding the Chemical Toolbox for Drug Discovery In the landscape of modern drug discovery and development, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Toolbox for Drug Discovery

In the landscape of modern drug discovery and development, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, form the bedrock of carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a vast array of complex molecules.[1][2][3][4] The versatility of these reactions is, however, intrinsically linked to the diversity of the coupling partners. While traditional organohalides and organometallic reagents are the workhorses of cross-coupling, the exploration of unconventional electrophiles and nucleophiles is a frontier of intense research, promising new avenues for molecular diversification.[5][6][7][8]

This guide delves into the theoretical and practical considerations for evaluating a unique class of potential coupling partners: orthoesters. Specifically, we will provide a comparative analysis of 1,1,1-trimethoxy-3-methylbutane against more common orthoesters, such as trimethyl orthoacetate, triethyl orthoformate, and trimethyl orthobenzoate. Although the direct application of orthoesters as primary coupling partners in mainstream cross-coupling reactions is not yet widely established in the literature, this document aims to provide a robust framework for researchers to explore their potential. We will dissect the electronic and steric properties of these molecules, hypothesize their reactivity based on established mechanistic principles, and provide detailed experimental protocols for benchmark cross-coupling reactions to facilitate further investigation.

The Nature of Orthoesters: Structure, Reactivity, and Potential in Cross-Coupling

Orthoesters, with the general formula RC(OR')₃, are compounds containing three alkoxy groups attached to a single carbon atom. They are formally derivatives of orthoacids, which are hypothetical hydrated forms of carboxylic acids.[9] Their reactivity is characterized by the electrophilicity of the central carbon atom, which is influenced by the nature of the 'R' group. Electron-donating 'R' groups tend to increase the electron density at the central carbon, potentially influencing the kinetics of reactions where the orthoester acts as a nucleophilic partner after activation. Conversely, electron-withdrawing groups decrease reactivity.[10][11]

The participation of an orthoester in a palladium-catalyzed cross-coupling reaction would likely necessitate the cleavage of a C-O bond. While challenging, the activation of C-O bonds is an emerging area in cross-coupling chemistry.[7][8] The central hypothesis is that under appropriate catalytic conditions, an orthoester could serve as a precursor to a nucleophilic or electrophilic species capable of entering the catalytic cycle.

Comparative Analysis of Orthoesters: A Theoretical Framework

In the absence of direct comparative experimental data for 1,1,1-trimethoxy-3-methylbutane in cross-coupling reactions, we can construct a theoretical evaluation based on the well-understood principles of steric and electronic effects that govern the efficiency of these transformations.[12][13][14]

Electronic Effects

The rate-determining step in many cross-coupling reactions involves oxidative addition of the electrophile to the palladium(0) catalyst or transmetalation of the nucleophile to the palladium(II) center. The electronic properties of the substituents on both coupling partners play a crucial role.

  • 1,1,1-Trimethoxy-3-methylbutane: The isobutyl group is an electron-donating alkyl group. This inductive effect would increase the electron density on the central carbon of the orthoester compared to trimethyl orthoformate (R=H). This enhanced electron density might render the orthoester more susceptible to activation by a Lewis acid, potentially facilitating its entry into a catalytic cycle.

  • Trimethyl Orthoacetate (R=CH₃): The methyl group is also electron-donating, and its effect would be similar to the isobutyl group, though slightly less pronounced.

  • Triethyl Orthoformate (R=H, R'=CH₂CH₃): The primary substituent effect comes from the hydrogen at the central carbon, making it electronically similar to trimethyl orthoformate. The ethyl groups on the oxygen atoms have a minor electron-donating effect.

  • Trimethyl Orthobenzoate (R=C₆H₅): The phenyl group is generally considered to be electron-withdrawing by induction but can be electron-donating or -withdrawing through resonance, depending on the reaction mechanism. In the context of the orthoester, the phenyl group's overall electronic effect is more complex and can influence reactivity in a distinct manner compared to alkyl-substituted orthoesters.

Based on electronic effects alone, one might hypothesize that the more electron-rich orthoesters, such as 1,1,1-trimethoxy-3-methylbutane and trimethyl orthoacetate, would be more reactive in a pathway where the orthoester acts as a nucleophile precursor.

Steric Effects

Steric hindrance is a critical factor in cross-coupling reactions, influencing the approach of the catalyst to the substrate and the subsequent steps in the catalytic cycle.[12]

  • 1,1,1-Trimethoxy-3-methylbutane: The isobutyl group is significantly bulkier than a methyl or ethyl group. This steric bulk could hinder the approach of a palladium catalyst, potentially slowing down the reaction rate compared to less hindered orthoesters.

  • Trimethyl Orthoacetate: The methyl group presents a moderate level of steric hindrance.

  • Triethyl Orthoformate: The ethyl groups on the oxygen atoms introduce more steric bulk around the reactive center compared to the methoxy groups of other orthoesters.

  • Trimethyl Orthobenzoate: The planar phenyl group presents a unique steric profile that can also influence catalyst accessibility.

The significant steric hindrance of the isobutyl group in 1,1,1-trimethoxy-3-methylbutane is likely to be a dominant factor, potentially overriding its favorable electronic properties.

Comparative Summary Table
OrthoesterR GroupElectronic Effect of R GroupSteric Hindrance of R GroupHypothesized Reactivity in Cross-Coupling
1,1,1-Trimethoxy-3-methylbutaneIsobutylElectron-donating (strong)HighPotentially lower due to significant steric hindrance
Trimethyl OrthoacetateMethylElectron-donating (moderate)ModerateModerate, balanced electronic and steric effects
Triethyl OrthoformateHydrogenNeutralLow (at central carbon)Potentially higher due to low steric hindrance
Trimethyl OrthobenzoatePhenylComplex (inductive withdrawal, resonance effects)ModerateDependent on the specific reaction mechanism

Experimental Design for Evaluating Orthoesters in Cross-Coupling Reactions

To empirically test the potential of 1,1,1-trimethoxy-3-methylbutane and other orthoesters in cross-coupling reactions, a systematic experimental approach is required. The following sections provide standardized protocols for key palladium-catalyzed cross-coupling reactions. These protocols can be adapted to include orthoesters as potential coupling partners, likely in the presence of an activating agent.

General Considerations for Experimental Setup
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst and other reagents.

  • Anhydrous Solvents: The use of dry, degassed solvents is crucial for the reproducibility and success of these reactions.

  • Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines, N-heterocyclic carbenes) is critical and should be optimized for each reaction type.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_1 Flame-dry glassware under vacuum prep_2 Backfill with inert gas (N₂ or Ar) prep_1->prep_2 prep_3 Add catalyst, ligand, base, and reactants prep_2->prep_3 prep_4 Add anhydrous, degassed solvent prep_3->prep_4 reaction_1 Heat to specified temperature prep_4->reaction_1 Start Reaction reaction_2 Monitor reaction by TLC or GC-MS reaction_1->reaction_2 workup_1 Cool to room temperature reaction_2->workup_1 Reaction Complete workup_2 Quench reaction (if necessary) workup_1->workup_2 workup_3 Extract with organic solvent workup_2->workup_3 workup_4 Wash with brine and dry organic layer workup_3->workup_4 workup_5 Concentrate under reduced pressure workup_4->workup_5 workup_6 Purify by column chromatography workup_5->workup_6 end Characterization (NMR, MS) workup_6->end Isolated Product

Caption: A generalized workflow for setting up, running, and purifying a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocols

Suzuki-Miyaura Coupling: A Benchmark Protocol

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organohalides.[2][15][16][17]

Reaction Scheme:

Ar-X + R-B(OR')₂ --[Pd Catalyst, Base]--> Ar-R

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aryl halide (e.g., bromobenzene)

  • Boronic acid or ester (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

To adapt for orthoester evaluation: The orthoester could be added as a co-solvent or a reagent, potentially with a Lewis acid catalyst to promote its activation. The reaction would be monitored for the formation of any new products derived from the orthoester.

Heck Reaction: A Standard Protocol

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[18][19][20][21][22]

Reaction Scheme:

Ar-X + R-CH=CH₂ --[Pd Catalyst, Base]--> Ar-CH=CH-R

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Triethylamine (Et₃N)

  • Acetonitrile

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%), the aryl halide (1.0 mmol), and the alkene (1.5 mmol).

  • Add triethylamine (1.5 mmol) and acetonitrile (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the triethylammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: A Representative Protocol

The Sonogashira coupling is a powerful method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[3][23][24] A variation of this reaction has been used to functionalize a molecule already containing an orthoester, though the orthoester itself was not the reactive site.[10]

Reaction Scheme:

Ar-X + H-C≡C-R --[Pd/Cu Catalyst, Base]--> Ar-C≡C-R

Materials:

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), the aryl halide (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Add triethylamine (2.0 mmol) and THF (10 mL).

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with saturated ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of a Generic Cross-Coupling Reaction

G Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_R R-Pd(II)L₂-R' PdII_RX->PdII_R_R Transmetalation MX M-X PdII_R_R->Pd0 Reductive Elimination Product R-R' RX R-X (Electrophile) R_M R'-M (Nucleophile)

Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

Conclusion and Future Outlook

While the direct participation of orthoesters as primary coupling partners in palladium-catalyzed cross-coupling reactions remains a nascent field of investigation, the theoretical framework presented in this guide provides a solid foundation for future research. The electronic properties of 1,1,1-trimethoxy-3-methylbutane suggest it could be a reactive substrate, but its significant steric bulk may pose a considerable challenge. A systematic experimental investigation, utilizing the provided benchmark protocols, is necessary to elucidate the true potential of this and other orthoesters in expanding the scope of cross-coupling chemistry.

The successful development of orthoesters as a new class of coupling partners would represent a significant advancement in synthetic methodology, offering novel and readily accessible building blocks for the construction of complex molecules. This would undoubtedly have a profound impact on the fields of medicinal chemistry and materials science, where the demand for chemical diversity is ever-present. It is our hope that this guide will inspire and equip researchers to explore this promising, yet uncharted, territory.

References

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
  • Doucet, H. (2008). Suzuki–Miyaura cross-coupling reactions of heteroaryl halides. European Journal of Organic Chemistry, 2008(13), 2013-2030.
  • Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Recent advances in catalytic cross-coupling reactions of C–O electrophiles.
  • Tobisu, M., & Chatani, N. (2011). Cross-Coupling Reactions of C–O Electrophiles. In Cross-Coupling and C-H Functionalization (pp. 1-33). Springer, Berlin, Heidelberg.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hartwig, J. F. (2010).
  • Kogan, V. (2012). Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2(27), 10293-10299.
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amin
  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. (2024).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. (n.d.).
  • Palladium-catalyzed ortho-selective C-H deuteration of arenes: Evidence for superior reactivity of weakly coordinated palladacycles. Mount Sinai Scholars Portal. (2014).
  • Buchwald–Hartwig amin
  • The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences. (n.d.).
  • Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR. (n.d.).
  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PMC. (2024).
  • Esters as electrophiles in the Suzuki–Miyaura coupling. (a)...
  • Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . PubMed. (n.d.).

  • 1,1,1-Trimethoxy-3-methylbutane. NIST WebBook. (n.d.).
  • Palladium-catalyzed ortho-selective C-H deuteration of arenes: evidence for superior reactivity of weakly coordin
  • Suzuki Coupling. Organic Chemistry Portal. (n.d.).
  • Sonogashira coupling. Wikipedia. (n.d.).
  • Sonogashira Coupling. Organic Chemistry Portal. (n.d.).
  • Sonogashira Coupling. Chemistry LibreTexts. (2024).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.).
  • Heck-like Reactions Involving Hetero
  • Heck Reaction. Organic Chemistry Portal. (n.d.).
  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PMC. (n.d.).
  • A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl. huscap. (n.d.).
  • Palladium-Catalyzed, Asymmetric Mizoroki-Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands. Organic Chemistry Portal. (n.d.).
  • Palladium-Catalyzed Intermolecular Acylative Heck Reactions with Imides as Acyl Electrophiles. PubMed. (2021).
  • CAS 1445-45-0: 1,1,1-Trimethoxyethane. CymitQuimica. (n.d.).
  • Enantioselective Sequential Catalytic Arylation‐Fukuyama Cross‐coupling of 1,1‐Biszincioalkane Linchpins.
  • Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives.
  • Palladium catalysed reactions in synthesis. Slideshare. (n.d.).
  • Nickel-Catalyzed Asymmetric Reductive Cross-Coupling to Access 1,1-Diarylalkanes. PMC. (n.d.).
  • Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes.
  • 1,1-Dimethoxy-3-methylbutane. NIST WebBook. (n.d.).
  • Synthesis of 1-bromo-3-methylbutane. (n.d.).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Trimethoxysilane (TMS). Organic Chemistry Portal. (n.d.).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,1,1-Trimethoxy-3-methylbutane

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with a self-validating safety framework for handling 1,1,1-Trim...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with a self-validating safety framework for handling 1,1,1-Trimethoxy-3-methylbutane (CAS: 74252-65-6).

Laboratory safety cannot rely on rote memorization; it requires a mechanistic understanding of chemical behavior. By understanding why a chemical reacts the way it does, we can engineer fail-safe logistical and operational plans.

Chemical Profile & Hazard Causality

1,1,1-Trimethoxy-3-methylbutane is an aliphatic orthoester (trimethyl orthoisovalerate). To handle it safely, we must first analyze its quantitative physical properties and inherent reactivity profile.

Table 1: Physical & Hazard Quantitative Data

Property Value Causality & Operational Implication
Boiling Point 149.2 °C (at 760 mmHg) Moderate volatility; vapors can accumulate in unventilated spaces, requiring active engineering controls[1].
Flash Point 45.5 °C Classified as a Flammable Liquid (H226). Vapors can ignite at slightly elevated laboratory temperatures or near localized heat sources[1].
Density 0.9 g/cm³ Floats on water. Aqueous extinguishing methods are ineffective and will spread the fire[1].

| Reactivity | Moisture Sensitive | Orthoesters hydrolyze rapidly in the presence of ambient moisture to yield methanol and isovaleric acid. This secondary generation of toxic, highly permeating methanol dictates strict PPE and air-free handling[2]. |

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of the primary chemical (H315, H319, H335 irritant) and its hydrolysis byproducts, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the scientific justification for each choice.

Table 2: PPE Selection & Justification

PPE Category Specification Scientific Justification (Causality)
Hand Protection (Primary) Butyl Rubber or Fluoroelastomer (Viton) gloves (>0.3 mm thickness). Orthoesters and their methanol hydrolysis byproducts rapidly permeate standard thin nitrile. Butyl rubber provides superior chemical resistance against polar organic ethers and alcohols.
Hand Protection (Splash) Heavy-duty Nitrile (double-gloved). Acceptable only for brief splash protection during micro-scale (<5 mL) transfers. Must be removed immediately upon contamination.
Eye/Face Protection Indirect-vented chemical splash goggles. Add a face shield for volumes >50 mL. Prevents vapor-induced ocular irritation (H319) and protects against splash hazards during pressurized inert-gas transfers[1].
Body Protection Flame-Resistant (FR) Nomex lab coat & Anti-static footwear. The 45.5 °C flash point means vapors can ignite easily. FR garments and grounding prevent catastrophic secondary ignition from static discharge[2].

| Respiratory Controls | Chemical Fume Hood (Face velocity 80-100 fpm). | Mitigates inhalation of respiratory irritants (H335) and prevents the accumulation of explosive vapor-air mixtures[1][2]. |

Operational Workflow: Inert-Atmosphere Dispensing

To maintain scientific integrity and prevent the generation of hazardous hydrolysis byproducts, 1,1,1-Trimethoxy-3-methylbutane must be handled using air-free techniques.

Step-by-Step Methodology: Schlenk Line Transfer

  • System Purging: Ensure the fume hood is operational. Assemble a dry, sterile Schlenk flask and a gas-tight glass syringe. Purge the system with high-purity Argon or Nitrogen for 15 minutes to eliminate ambient moisture[2].

  • PPE & Grounding Verification: Don your FR lab coat, chemical goggles, and butyl rubber gloves. Ground all receiving vessels to prevent static discharge[2].

  • Septum Piercing: Blanket the reagent bottle with inert gas. Pierce the septum with the syringe needle, ensuring the needle tip is fully submerged in the liquid.

  • Aspiration: Slowly withdraw the required volume of 1,1,1-Trimethoxy-3-methylbutane. Crucial: Do not pull a hard vacuum within the syringe, as this will cause the volatile liquid to boil, aerosolize, and potentially bypass the plunger seal.

  • Transfer: Transfer the liquid into the receiving Schlenk flask under positive argon pressure.

  • Decontamination: Immediately flush the syringe with a non-polar solvent (e.g., dry hexane) followed by acetone. Collect all washings in a designated halogen-free organic waste container.

Spill Response & Disposal Plan

A self-validating safety protocol requires a pre-established, actionable response for containment and disposal.

Immediate Spill Response Protocol:

  • Evacuate & Isolate: Evacuate personnel from the immediate vicinity. Eliminate all ignition sources (turn off hot plates, stirrers, and unplug non-explosion-proof equipment)[2].

  • Ventilation: Maximize fume hood exhaust. Do NOT use standard wet-vacuums due to the explosion hazard.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized solvent spill pads). Never use water, as it will trigger rapid hydrolysis and release toxic methanol vapors[2].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bucket[2].

Logistical Disposal Plan:

  • Segregation: Label the container strictly as "Flammable Organic Waste - Moisture Sensitive". Do not mix with aqueous waste streams, acids, or oxidizing agents, which can trigger exothermic reactions[3].

  • Storage: Store in a cool, well-ventilated, explosion-proof flammable storage cabinet until collection by a certified hazardous waste disposal vendor.

Hazard & Logistics Decision Matrix

The following diagram illustrates the logical flow from the chemical's inherent hazard profile to the required PPE and handling protocols.

G Hazard 1,1,1-Trimethoxy-3-methylbutane Hazard Profile Flammable H226: Flammable Liquid Flash Point: 45.5 °C Hazard->Flammable Irritant H315/H319/H335: Irritant Skin, Eyes, Respiratory Hazard->Irritant Moisture Moisture Sensitive Hydrolyzes to Methanol Hazard->Moisture PPE_FR FR Lab Coat & Anti-static Footwear Flammable->PPE_FR PPE_Resp Fume Hood & Splash Goggles Irritant->PPE_Resp PPE_Glove Butyl Rubber Gloves (Permeation Resistant) Irritant->PPE_Glove Action_Inert Inert Gas Handling (Schlenk / Glovebox) Moisture->Action_Inert Action_Waste Non-Aqueous Solvent Waste Disposal PPE_FR->Action_Waste PPE_Resp->Action_Waste PPE_Glove->Action_Waste Action_Inert->Action_Waste

Logical decision matrix linking chemical hazards to required PPE and handling protocols.

References

  • Title: 1,1,1-trimethoxy-3-methylbutane | CAS 74252-65-6 Source: American Elements URL: [Link]

  • Title: SAFETY DATA SHEET - Ethane, 1,1,1-trimethoxy- (EEC No. 215-892-9) Source: Fisher Scientific URL: [Link]

Sources

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